2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJZTLHKOJBVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384085 | |
| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-69-7 | |
| Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed synthesis pathway for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is presented as a comprehensive three-step process, commencing with commercially available starting materials. This document includes detailed experimental protocols, tabulated quantitative data for each step, and a logical workflow diagram to elucidate the synthesis pathway.
Synthesis Overview
The synthesis of the target compound, this compound, is achieved through a robust three-step sequence. The initial step involves the formation of an aldoxime from 2,4-dichlorobenzaldehyde. This is followed by a pivotal 1,3-dipolar cycloaddition reaction to construct the core isoxazole ring system. The final step is the selective bromination of the acetyl group to yield the desired product.
Figure 1: Overall synthesis pathway for the target compound.
Experimental Protocols and Data
Step 1: Synthesis of 2,4-Dichlorobenzaldehyde Oxime
The initial step involves the condensation of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This reaction is typically carried out in an alcoholic solvent with a mild base to neutralize the hydrochloride salt.
Experimental Protocol:
To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) is added. Pyridine (1.5 eq) is then added dropwise to the stirring mixture. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 12 hours at room temperature. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,4-dichlorobenzaldehyde oxime, which can often be used in the next step without further purification.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.0 |
| Hydroxylamine HCl | H₄ClNO | 69.49 | 1.5 |
| Pyridine | C₅H₅N | 79.10 | 1.5 |
| 2,4-Dichlorobenzaldehyde Oxime | C₇H₅Cl₂NO | 190.03 | - |
Table 1: Reactants for the synthesis of 2,4-Dichlorobenzaldehyde Oxime.
Step 2: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This key step involves the in situ generation of 2,4-dichlorobenzonitrile oxide from the aldoxime, followed by a 1,3-dipolar cycloaddition with 3-butyn-2-one. This reaction constructs the central isoxazole ring.
Experimental Protocol:
2,4-Dichlorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) and cooled in an ice bath. To this vigorously stirred solution, an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~6%, 1.1 eq) is added dropwise, followed by the addition of 3-butyn-2-one (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.[1]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |
| 2,4-Dichlorobenzaldehyde Oxime | C₇H₅Cl₂NO | 190.03 | 1.0 | - |
| Sodium Hypochlorite | NaClO | 74.44 | 1.1 | - |
| 3-Butyn-2-one | C₄H₄O | 68.07 | 1.2 | - |
| 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 272.09 | - | ~70-80% |
Table 2: Reactants and expected yield for the synthesis of the isoxazole intermediate.
Step 3: Synthesis of this compound
The final step is the alpha-bromination of the acetyl group on the isoxazole ring. This is a standard electrophilic substitution reaction at the carbon adjacent to the carbonyl group.
Experimental Protocol:
1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq) is dissolved in glacial acetic acid. To this solution, bromine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours.[2] Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the final product, this compound, as a solid.[2]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |
| 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 272.09 | 1.0 | - |
| Bromine | Br₂ | 159.81 | 1.1 | - |
| This compound | C₁₁H₆BrCl₂NO₂ | 350.98 | - | ~80-90% |
Table 3: Reactants and expected yield for the final bromination step.
Logical Workflow
The synthesis follows a logical progression from simple starting materials to the final, more complex target molecule. Each step builds upon the previous one, with the formation of the isoxazole ring being the central and most critical transformation.
Figure 2: Logical workflow of the synthesis process.
This guide provides a comprehensive overview of a viable and efficient synthesis pathway for this compound. The protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines reported data for structurally related compounds with established principles of organic chemistry and medicinal chemistry to offer a predictive yet thorough resource. This guide covers the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectral data for characterization, and an exploration of its potential as a bioactive agent, particularly in the antimicrobial and antifungal realms. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.
Chemical Properties
This compound is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The presence of multiple reactive sites, including the α-bromoketone and the substituted aromatic rings, suggests a potential for diverse chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175334-69-7 | [1] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| Exact Mass | 332.89600 u | [1] |
| Predicted Melting Point | 85 °C | [1] |
| Predicted Boiling Point | 447.0 ± 45.0 °C | [1] |
| Predicted Density | 1.680 ± 0.06 g/cm³ | [1] |
| Predicted Flash Point | 224.1 °C | [1] |
| Predicted XLogP3 | 4.226 | [1] |
Synthesis and Experimental Protocols
Proposed Experimental Protocol
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 1-(2,4-dichlorophenyl)ethanone (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(2,4-Dichlorophenyl)isoxazole
-
Dissolve the crude 1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent like ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone
-
To a solution of 3-(2,4-dichlorophenyl)isoxazole (1 equivalent) in a dry, inert solvent like dichloromethane under an inert atmosphere, add acetyl chloride (1.2 equivalents).
-
Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (1.3 equivalents), portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or chloroform.
-
Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature while stirring.
-
Continue stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Spectral Characterization (Predicted)
No experimental spectral data for the title compound has been identified in the searched literature. The following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.[2]
Table 2: Predicted Spectral Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.5-7.8 ppm. The isoxazole proton would likely appear as a singlet around δ 7.0 ppm. The methylene protons of the bromoacetyl group are expected to be a singlet around δ 4.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the ketone is expected around δ 185-190 ppm. The carbon of the CH₂Br group would be in the range of δ 30-35 ppm. Aromatic and isoxazole carbons would appear in the δ 110-170 ppm region. |
| IR (Infrared) | A strong absorption band for the ketone carbonyl (C=O) stretching is expected around 1700-1720 cm⁻¹. C-Br stretching would be observed in the fingerprint region, typically around 600-700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of bromine (M⁺, M+2 in ~1:1 ratio) and two chlorine atoms (M⁺, M+2, M+4 in ~9:6:1 ratio). Fragmentation would likely involve the loss of Br, COCH₂Br, and cleavage of the isoxazole ring. |
Potential Biological Activities and Experimental Protocols
The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The α-bromoketone functional group is a known reactive electrophile that can covalently modify biological macromolecules, which can also contribute to biological activity.
Potential Antimicrobial and Antifungal Activity
Isoxazole derivatives have been extensively studied for their antimicrobial properties.[3][4] The mechanism of action for many antibacterial agents involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[3] Similarly, antifungal agents often target the fungal cell membrane or cell wall.[6][7]
Experimental Protocol: In Vitro Antimicrobial and Antifungal Susceptibility Testing
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathway Interactions
Given the structural alerts within this compound, it is plausible that it could interact with various cellular signaling pathways. For instance, α,β-unsaturated ketones and other electrophilic compounds are known to modulate inflammatory pathways. A potential, generalized signaling pathway that could be investigated is the NF-κB pathway, which is central to the inflammatory response.
Experimental Protocol: Investigating NF-κB Inhibition
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound.
-
Perform a Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.
-
Use immunofluorescence microscopy to visualize the nuclear translocation of the p65 subunit.
-
Employ a reporter gene assay (e.g., luciferase assay) with an NF-κB responsive element to quantify the transcriptional activity of NF-κB.
Safety and Handling
Based on the general safety data for α-bromoketones and chlorinated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of interest for chemical and pharmacological research due to its unique structural features. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the known properties of related isoxazole and α-bromoketone derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its potential as a lead compound in drug discovery programs.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Immediate Release
[City, State] – [Date] – An in-depth analysis of the available scientific information suggests that the compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a member of the isoxazole class of heterocyclic compounds, likely exerts its biological effects through a mechanism of irreversible covalent inhibition of target proteins. This mode of action, coupled with the known anticancer properties of related isoxazole derivatives, positions this compound as a subject of interest for further investigation in drug discovery and development, particularly in the field of oncology.
Postulated Mechanism of Action: Covalent Inhibition
The chemical structure of this compound features a highly reactive bromoacetyl group. This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within protein active sites. It is hypothesized that the primary mechanism of action involves the formation of a stable, covalent bond between the ethanone moiety and nucleophilic residues such as cysteine or lysine. This irreversible binding event can lead to the permanent inactivation of the target protein, thereby disrupting its downstream signaling pathways. This mechanism is a hallmark of various targeted covalent inhibitors, including some kinase inhibitors used in cancer therapy.
While direct experimental evidence for this specific molecule is not publicly available, the reactivity of the bromoacetyl group is a well-established principle in medicinal chemistry for the design of covalent inhibitors.
Potential Therapeutic Application: Anticancer Activity
Numerous studies on structurally similar isoxazole derivatives have demonstrated significant anticancer activity. The proposed mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death, in cancer cells. It is plausible that this compound shares this pro-apoptotic capability. By covalently inhibiting key proteins involved in cancer cell survival and proliferation, the compound could trigger the apoptotic cascade, leading to the selective elimination of malignant cells. However, without specific experimental data, the precise cellular targets and the signaling pathways involved remain to be elucidated.
Data Presentation
A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this compound. The information presented is based on the chemical properties of the molecule and data from structurally related compounds.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. To investigate its mechanism of action, the following experimental approaches would be necessary:
-
Enzyme Inhibition Assays: To identify specific protein targets, the compound would need to be screened against a panel of enzymes, particularly kinases, which are common targets for covalent inhibitors. Assays would measure the rate of enzyme activity in the presence of the compound to determine inhibitory concentration (IC50) and the nature of the inhibition (reversible vs. irreversible).
-
Mass Spectrometry-based Proteomics: To confirm covalent modification, target proteins would be incubated with the compound, followed by proteolytic digestion and analysis by mass spectrometry. This would allow for the identification of the specific amino acid residues that are covalently modified.
-
Cell-based Assays: To assess anticancer activity, various cancer cell lines would be treated with the compound to determine its cytotoxic effects and the concentration required to inhibit cell growth by 50% (GI50).
-
Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be analyzed for markers of programmed cell death, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, using techniques like flow cytometry and Western blotting.
Visualizations
As no specific signaling pathways or experimental workflows for this compound have been experimentally validated, the creation of detailed diagrams would be speculative. However, a generalized workflow for the investigation of a potential covalent inhibitor is presented below.
Caption: Proposed workflow for investigating the mechanism of action.
Conclusion
An In-depth Technical Guide on 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (CAS: 175334-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. The document consolidates available physicochemical data, outlines plausible synthetic routes based on established isoxazole synthesis methodologies, and discusses its potential as a covalent inhibitor. Due to the limited publicly available research on this specific compound, this guide also presents generalized experimental workflows for its characterization and for the identification of its biological targets and mechanism of action. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds.
Introduction
This compound is a heterocyclic compound featuring a central isoxazole ring, a dichlorophenyl moiety, and a reactive bromoacetyl group. The isoxazole core is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The presence of the α-bromo ketone functionality suggests that this molecule is likely a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or lysine residues in proteins. This positions the compound as a potential covalent inhibitor, a class of molecules that can offer high potency and prolonged duration of action.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and calculated properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental protocols.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 175334-69-7 | [1] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| Melting Point | 85 °C | [1] |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 224.1 °C | [1] |
| XLogP3 | 4.226 | [1] |
| Vapor Pressure (Predicted) | 3.48E-08 mmHg at 25°C | [1] |
| InChIKey | WYJZTLHKOJBVSA-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway
A potential synthetic pathway is illustrated below. The first stage involves the construction of the isoxazole ring from a suitable precursor, such as a chalcone derived from 2,4-dichloroacetophenone. The second stage is the introduction of the bromoacetyl moiety.
Caption: Proposed two-stage synthesis of the target molecule.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on similar isoxazole syntheses. Optimization of reaction conditions, including solvents, temperatures, and reaction times, would be necessary.
Stage 1: Synthesis of 3-(2,4-dichlorophenyl)isoxazole
-
Chalcone Formation: To a solution of 2,4-dichloroacetophenone in a suitable solvent (e.g., ethanol), add an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) and a base (e.g., NaOH or KOH). Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the crude chalcone intermediate, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol or acetic acid). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Stage 2: Bromoacetylation of 3-(2,4-dichlorophenyl)isoxazole
-
Acylation: Dissolve the 3-(2,4-dichlorophenyl)isoxazole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cool in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃).
-
Addition of Bromoacetyl Bromide: Add bromoacetyl bromide dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction and Quenching: Allow the reaction to proceed to completion (monitored by TLC). Carefully quench the reaction by pouring it onto ice.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Potential Biological Activity and Mechanism of Action
While no specific biological targets for this compound have been reported, its chemical structure suggests a high potential for biological activity, likely as a covalent inhibitor of enzymes.
Covalent Inhibition Mechanism
The bromoacetyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, at the active or allosteric sites of proteins. This covalent modification can lead to irreversible inhibition of the protein's function.
Caption: General mechanism of covalent inhibition.
Potential Therapeutic Areas
Given the prevalence of isoxazole-containing compounds in drug discovery, this molecule could be explored for a variety of therapeutic applications, including:
-
Oncology: Many kinase inhibitors and other anticancer agents are covalent inhibitors.
-
Inflammation: Covalent inhibitors have been developed to target enzymes involved in inflammatory pathways.
-
Infectious Diseases: Covalent modification of essential microbial enzymes is a strategy for developing novel antimicrobial agents.
Proposed Experimental Workflow for Target Identification and Characterization
For a novel compound like this compound, a systematic approach is required to identify its biological targets and elucidate its mechanism of action.
Caption: A proposed workflow for target discovery and validation.
Target Identification using Proteomics
A powerful method to identify the protein targets of a covalent inhibitor is through competitive activity-based protein profiling (ABPP) or proteomic profiling of compound-treated cells.
-
Cell Lysate Treatment: Treat a relevant cell lysate with the compound or a vehicle control.
-
Enrichment of Covalently Modified Peptides: Digest the proteome and enrich for peptides that have been modified by the compound.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.
Validation of Target Engagement and Signaling Pathway Analysis
Once potential targets are identified, further experiments are necessary to validate the interaction and understand the downstream consequences.
-
Western Blotting: Use specific antibodies to probe for the phosphorylation status or expression levels of the identified target and downstream signaling proteins.
-
Enzyme Inhibition Assays: If the target is an enzyme, perform in vitro kinetic assays to determine the inhibitory potency (e.g., IC₅₀, kᵢₙₐcₜ/Kᵢ).
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. Its structural features, particularly the isoxazole core and the reactive bromoacetyl group, suggest that it may act as a covalent inhibitor of biologically important proteins. While specific biological data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for researchers by summarizing its known properties, proposing synthetic strategies, and outlining a clear experimental path for the elucidation of its mechanism of action and therapeutic potential. Further research into this and structurally related molecules is warranted to explore their utility in developing novel therapeutics.
Disclaimer: The experimental protocols and potential biological activities described herein are based on established chemical principles and data from related compounds. They are intended for informational purposes and as a guide for future research. Specific experimental validation is required to confirm these hypotheses for this compound.
References
"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This molecule possesses a reactive bromoacetyl group, making it a potentially valuable building block in medicinal chemistry for developing covalent inhibitors.
Molecular Structure and Properties
This compound, with the CAS number 175334-69-7, is a halogenated heterocyclic ketone. Its core structure consists of a central isoxazole ring substituted with a 2,4-dichlorophenyl group at the 3-position and a bromoacetyl group at the 5-position.
DOT Diagram of the Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | Echemi[1] |
| Molecular Weight | 334.98 g/mol | Echemi[1] |
| CAS Number | 175334-69-7 | Echemi[1] |
| Melting Point | 85 °C (Predicted) | Echemi[1] |
| Boiling Point | 447.0±45.0 °C (Predicted) | Echemi[1] |
| Density | 1.680±0.06 g/cm³ (Predicted) | Echemi[1] |
| XLogP3 | 4.226 | Echemi[1] |
Proposed Synthesis Protocol
A two-step synthesis is proposed, starting from the commercially available 1-(2,4-dichlorophenyl)ethanone. The first step involves the bromination of the acetophenone to form the α-bromoketone intermediate. The second step is the construction of the isoxazole ring via a cycloaddition reaction.
DOT Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
This protocol is adapted from a known procedure for the synthesis of the intermediate.[2]
Materials:
-
1-(2,4-dichlorophenyl)ethanone (0.1 mol, 18.9 g)
-
Bromine (0.1 mol, 16 g)
-
Ethyl ether (100 mL)
-
Water (100 mL)
-
Brine (50 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2,4-dichlorophenyl)ethanone in ethyl ether in a suitable reaction vessel.
-
Slowly add bromine to the solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the organic phase sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This is a proposed general method for the formation of the isoxazole ring from an α-bromoketone. The specific conditions may require optimization.
Materials:
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone (from Step 1)
-
A suitable precursor for the isoxazole ring, such as hydroxylamine hydrochloride, in the presence of a base, or a pre-formed synthon for the C-N-O fragment.
-
An appropriate solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF).
-
A base (e.g., sodium acetate, sodium hydroxide, or an organic base like triethylamine).
General Procedure:
-
Dissolve the 2-Bromo-1-(2,4-dichlorophenyl)ethanone in the chosen solvent.
-
Add the isoxazole precursor and the base to the reaction mixture.
-
The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the chosen precursor. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.
-
The crude product should be purified by column chromatography or recrystallization to yield the final compound.
Spectroscopic Data
Table 2: Spectroscopic Data for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H) | Dichlorophenyl H-6 |
| δ 7.65 (dd, J=8.4, 2.0 Hz, 1H) | Dichlorophenyl H-5 | |
| δ 4.89 (s, 2H) | Bromoacetyl CH₂ | |
| FT-IR (KBr) | 1715 cm⁻¹ | C=O stretch |
Expected Spectroscopic Features for this compound:
-
¹H NMR: The chemical shift of the bromoacetyl methylene protons (-CH₂Br) is expected to be in a similar region (around δ 4.9 ppm). The signals for the 2,4-dichlorophenyl protons will show a different splitting pattern and chemical shifts corresponding to the 1,2,4-substitution pattern. A singlet for the isoxazole proton should also be present.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the isoxazole and dichlorophenyl rings, and the methylene carbon of the bromoacetyl group are expected.
-
FT-IR: A strong absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration is anticipated.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the presence of bromine and two chlorine atoms.
This technical guide provides a foundational understanding of this compound. The proposed synthetic route and the comparative spectroscopic data offer a solid starting point for researchers interested in the synthesis and application of this compound. Further experimental work is required to confirm the proposed synthesis and fully characterize the molecule.
References
Spectroscopic and Synthetic Profile of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This document provides a comprehensive technical overview of the chemical compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of structurally analogous compounds. It also outlines general experimental protocols for its synthesis and characterization, making it a valuable resource for researchers interested in this and related chemical entities.
Compound Profile
Basic chemical and physical properties of the target compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ |
| Molecular Weight | 334.98 g/mol |
| CAS Number | 175334-69-7 |
| Melting Point | 85 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of structurally similar compounds, including various substituted 2-bromoacetophenones and aryl-isoxazoles.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.0 | d | 1H | Aromatic-H (ortho to Cl) |
| ~7.5 - 7.7 | dd | 1H | Aromatic-H |
| ~7.4 - 7.5 | d | 1H | Aromatic-H |
| ~7.0 | s | 1H | Isoxazole-H |
| ~4.5 | s | 2H | -CH₂Br |
Rationale: The aromatic protons on the dichlorophenyl ring are expected to appear in the range of 7.4-8.0 ppm. The isoxazole proton will likely be a singlet around 7.0 ppm. The methylene protons adjacent to the bromine and carbonyl group are predicted to be a singlet around 4.5 ppm, based on data from various 2-bromoacetophenones.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (Ketone) |
| ~170 | C₅-isoxazole |
| ~160 | C₃-isoxazole |
| ~135-140 | Aromatic C-Cl & C-ipso |
| ~128-132 | Aromatic CH |
| ~110 | C₄-isoxazole |
| ~30 | -CH₂Br |
Rationale: The carbonyl carbon is expected to have a chemical shift in the downfield region (~185 ppm). The isoxazole ring carbons have characteristic shifts, with C₃ and C₅ appearing at lower fields than C₄. The brominated methylene carbon is anticipated around 30 ppm.
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1710-1690 | Strong | C=O stretch (α-halo ketone) |
| ~1600-1450 | Medium | C=C & C=N stretch (aromatic & isoxazole) |
| ~1200-1000 | Strong | C-O stretch |
| ~800-700 | Strong | C-Cl stretch |
| ~600-500 | Medium | C-Br stretch |
Rationale: The IR spectrum is expected to show a strong absorption for the carbonyl group, characteristic of an α-halo ketone. Aromatic and isoxazole ring vibrations, as well as C-halogen stretches, will also be prominent.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 333/335/337 | [M]⁺• isotopic cluster due to Br and Cl atoms |
| 254/256 | [M - Br]⁺ isotopic cluster |
| 188/190 | [Cl₂C₆H₃CO]⁺ fragment |
| 173/175 | [Cl₂C₆H₃]⁺ fragment |
Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. Fragmentation is likely to occur via the loss of the bromine radical and cleavage of the acyl group.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compound.
Synthesis
The synthesis of this compound can be envisioned as a two-step process: first, the formation of the isoxazole core, followed by α-bromination of the acetyl group.
Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
A common method for synthesizing 3,5-disubstituted isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne. An alternative is the reaction of a β-diketone with hydroxylamine.
Step 2: α-Bromination
The most direct route to α-haloketones involves the reaction of enolizable ketones with an electrophilic halogen source under acidic conditions.[1][2]
-
Reaction Setup: Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether.[1][2]
-
Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction can be catalyzed by an acid like HBr.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectral data should be acquired using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Visualization of Workflows
Synthetic and Characterization Workflow
Caption: Synthetic and characterization workflow for the target compound.
Spectroscopic Data Analysis Workflow
Caption: Logical workflow for spectroscopic data analysis and structure elucidation.
References
"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" potential biological activity
An In-depth Technical Guide on the Potential Biological Activity of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from published research on structurally related compounds to infer its potential pharmacological profile. The core structural motifs—the isoxazole ring, the 2,4-dichlorophenyl group, and the α-bromo ketone moiety—are known to be present in various bioactive molecules. This guide explores the potential for antimicrobial, anti-inflammatory, and anticancer activities, drawing parallels from analogous compounds. Detailed experimental protocols from cited studies are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for future research into this compound.
Introduction
The compound this compound is a synthetic molecule featuring a central isoxazole core. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a versatile pharmacophore for a wide range of biological targets. Coupled with a 2,4-dichlorophenyl substituent and a reactive α-bromo ketone, this compound presents an interesting profile for potential drug discovery and development. This whitepaper aims to build a theoretical foundation for the biological potential of this molecule by examining the established activities of its constituent chemical features.
Structural Analysis and Inferred Biological Activities
The chemical structure of this compound contains three key pharmacophoric elements:
-
Isoxazole Ring: This five-membered heterocycle is isosteric to other key structures in medicinal chemistry and is found in numerous approved drugs. Derivatives of isoxazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]
-
2,4-Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the molecule to biological targets.
-
α-Bromo Ketone: This functional group is a known alkylating agent and can react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity can lead to irreversible enzyme inhibition, a mechanism exploited in the design of various therapeutic agents.
Based on these structural features, the potential biological activities of the target compound are hypothesized as follows:
-
Antimicrobial and Antifungal Activity: The isoxazole ring is a core component of several antimicrobial agents. Furthermore, bromo-substituted organic compounds have shown potent antimicrobial effects.
-
Anti-inflammatory Activity: Isoxazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]
-
Anticancer Activity: Numerous heterocyclic compounds containing isoxazole and oxadiazole moieties have been reported to exhibit significant anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.[2][3]
Potential Antimicrobial and Antifungal Activity
Structurally related compounds containing bromo- and chloro-substituents have demonstrated notable antifungal activity. For instance, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone was effective against various Candida strains.[4][5][6] The α-bromo ketone moiety in the target compound could potentially react with essential enzymes in microbial pathogens.
Quantitative Data from Related Compounds
| Compound | Organism | Activity | Value | Reference |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | MIC Range | 0.00195 to 0.0078 µg/mL | [4][6] |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida strains | Fungicidal Concentration | 32 µg/mL | [4][5][6] |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC | 32 µg/mL | [7] |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MFC | 64 µg/mL | [7] |
Experimental Protocols: Antifungal Susceptibility Testing
A standard method for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) is the broth microdilution assay.
Protocol: Broth Microdilution for Candida Species
-
Inoculum Preparation: Candida strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This is further diluted in RPMI 1640 medium to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.[5]
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.[5]
-
Incubation: The prepared yeast suspension is added to each well containing the diluted compound. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to a drug-free control well.
-
MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar plate. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration at which no colony formation is observed.
Potential Anti-inflammatory Activity
The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Novel isoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, suggesting that the target compound may also possess anti-inflammatory properties.[1]
Experimental Protocols: In Vitro COX Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay.
Protocol: COX (ovine) Inhibitor Screening Assay
-
Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay Procedure: The test compound is pre-incubated with the COX enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Potential Anticancer Activity
The combination of a heterocyclic ring system and halogenated phenyl groups is a common feature in many anticancer agents. Derivatives of 1,3,4-oxadiazole, a related heterocycle to isoxazole, have been shown to act as focal adhesion kinase (FAK) inhibitors and induce apoptosis in cancer cell lines.[2] Furthermore, indolin-2-one derivatives with bromo-substituents have demonstrated potent anticancer activity.[8]
Quantitative Data from Related Compounds
| Compound | Cell Line | Activity | Value | Reference |
| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | MCF-7 (Breast Cancer) | IC50 | 140 ± 10 nM | [2] |
| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | A431 (Skin Cancer) | IC50 | 10 ± 1 nM | [2] |
| 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivative (6i) | FAK (enzyme) | IC50 | 20 ± 1 nM | [2] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa (Cervical Cancer) | IC50 Range | 10.64 to 33.62 µM | [3] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast Cancer) | IC50 | 2.93 ± 0.47 µM | [8] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | VEGFR-2 (enzyme) | IC50 | 0.503 µM | [8] |
Experimental Protocols: In Vitro Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Conclusion and Future Directions
While there is no direct experimental evidence on the biological activity of this compound, a comprehensive analysis of its structural components strongly suggests the potential for antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isoxazole ring, dichlorophenyl group, and the reactive α-bromo ketone moiety provides a strong rationale for its further investigation.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of microbial strains, cancer cell lines, and inflammatory targets like COX enzymes. Mechanistic studies to elucidate its mode of action, particularly the role of the α-bromo ketone in target engagement, will be crucial. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such investigations. The promising activities of structurally related molecules warrant the exploration of this novel compound as a potential lead for the development of new therapeutic agents.
References
- 1. Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key building block in modern synthetic and medicinal chemistry. This alpha-bromo ketone serves as a versatile precursor for the construction of a variety of heterocyclic systems, most notably isoxazolyl-thiazole derivatives. These derivatives have garnered significant interest due to their potential as potent antifungal agents and kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. This document details the synthetic protocols, presents key quantitative data in structured tables, and visualizes synthetic pathways and biological mechanisms to facilitate its application in research and drug development.
Introduction
Heterocyclic compounds form the cornerstone of many pharmaceuticals and agrochemicals. The isoxazole nucleus, in particular, is a privileged scaffold found in numerous bioactive molecules.[1] The functionalization of the isoxazole ring system provides a gateway to a diverse range of chemical entities with significant therapeutic potential. This compound (Figure 1) has emerged as a highly valuable and reactive intermediate. Its structure combines the stable isoxazole core, substituted with a 2,4-dichlorophenyl group known to modulate biological activity, and a reactive α-bromo ketone moiety. This reactive handle allows for facile nucleophilic substitution reactions, making it an ideal starting material for the synthesis of more complex molecules.
This guide will explore the synthesis of this key building block, its application in the construction of isoxazolyl-thiazole derivatives through the Hantzsch thiazole synthesis, and the promising biological activities of these resulting compounds, including their antifungal properties and their role as kinase inhibitors targeting critical cellular signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175334-69-7 | [2] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [2] |
| Molecular Weight | 334.98 g/mol | [2] |
| Melting Point | 85 °C | [2] |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [2] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [2] |
| XLogP3 | 4.2 | [2] |
Synthesis of the Building Block
The synthesis of this compound is typically achieved through the bromination of its precursor, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This reaction follows a standard electrophilic alpha-bromination of a ketone.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the alpha-bromination of an aryl ketone and may require optimization for specific laboratory conditions.[3][4]
Materials:
-
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq)
-
Bromine (1.0 - 1.2 eq)
-
Glacial Acetic Acid or Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
If using an organic solvent like diethyl ether, separate the organic layer. If using acetic acid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Synthesis: The Hantzsch Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis to produce 2-amino-4-(isoxazol-5-yl)thiazole derivatives.[5][6][7] This reaction involves the condensation of the α-bromo ketone with a thioamide, typically thiourea, to form the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
The following is a general procedure for the Hantzsch thiazole synthesis and can be adapted for the specific substrate.[5]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 - 1.5 eq)
-
Ethanol
-
Sodium Bicarbonate or Sodium Carbonate solution (5%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound and thiourea in ethanol.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Stir the resulting suspension for a short period.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the crude 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Significance of Isoxazolyl-Thiazole Derivatives
Derivatives synthesized from this compound, particularly the isoxazolyl-thiazoles, have shown significant promise in two key areas of drug discovery: as antifungal agents and as kinase inhibitors for cancer therapy.
Antifungal Activity
Several studies have highlighted the potent antifungal activity of isoxazole and thiazole-containing compounds against a range of pathogenic fungi, including Candida albicans.[8][9] The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[10]
The following table summarizes the minimum inhibitory concentration (MIC) values for some thiazole derivatives against Candida albicans, demonstrating their potential as antifungal agents.
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |
| Thiazole Derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | [8] |
| Thiazole Derivatives | Candida albicans (ATCC strains) | 0.015 - 3.91 | [8] |
| Nystatin (Control) | Candida albicans (clinical isolates) | 0.015 - 7.81 | [8] |
Kinase Inhibition and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][7] Numerous studies have identified thiazole derivatives as potent inhibitors of this pathway, acting as either single or dual inhibitors of PI3K and mTOR.[3][5][11] The isoxazolyl-thiazole scaffold represents a promising framework for the design of novel kinase inhibitors.
Molecular docking studies suggest that thiazole derivatives can bind to the ATP-binding pocket of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[11] This leads to the suppression of cancer cell growth and proliferation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its facile preparation and the reactivity of its α-bromo ketone functionality make it an excellent starting material for the construction of diverse heterocyclic scaffolds. The synthesis of 2-amino-4-(isoxazol-5-yl)thiazole derivatives via the Hantzsch reaction is a prime example of its utility. The resulting compounds exhibit promising biological activities, including potent antifungal effects and the ability to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This technical guide provides researchers and drug development professionals with the essential information to effectively utilize this building block in the discovery and development of novel therapeutic agents. Further exploration of the synthetic potential of this intermediate and the biological evaluation of its derivatives are warranted to fully exploit its capabilities in medicinal chemistry.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Analogs and Derivatives of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities. The specific compound, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, represents a key starting material for the synthesis of a diverse library of derivatives. The presence of a reactive α-bromoketone moiety allows for facile nucleophilic substitution, providing a straightforward route to analogs with modified physicochemical and pharmacological properties. This technical guide explores the synthesis, potential biological activities, and experimental considerations for the development of novel therapeutic agents based on this core structure. While comprehensive biological data for a wide range of analogs of this specific parent compound is not extensively available in the public domain, this document consolidates information on related isoxazole derivatives to provide a foundational understanding and a roadmap for future research and development.
Core Compound Profile
This compound is a solid compound at room temperature with a melting point of 85 °C.[1] Its molecular structure combines the key features of a 3,5-disubstituted isoxazole with a reactive bromoacetyl group.
| Property | Value | Reference |
| CAS Number | 175334-69-7 | [1] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| Melting Point | 85 °C | [1] |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |
Synthetic Pathways and Analog Generation
The primary route for generating analogs of this compound involves the nucleophilic substitution of the bromine atom. This allows for the introduction of a wide variety of functional groups, leading to derivatives with potentially diverse biological activities.
A generalized synthetic workflow for creating a library of analogs is depicted below.
Figure 1. Generalized workflow for the synthesis and screening of analogs.
Experimental Protocol: General Synthesis of Analogs
The following is a generalized protocol for the synthesis of analogs via nucleophilic substitution. This protocol is based on standard procedures for similar reactions and should be optimized for each specific nucleophile.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol). If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be added to scavenge the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive nucleophiles.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove any water-soluble impurities.
-
Purification: The crude product is then purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure analog.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Targets
The isoxazole nucleus is a versatile scaffold found in numerous compounds with a broad spectrum of pharmacological activities.[2][3][4][5] Based on the activities of structurally related compounds, derivatives of this compound could be investigated for the following therapeutic areas:
-
Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties.[5] For instance, some 3,5-diarylisoxazole derivatives have shown significant activity against prostate cancer cell lines.[3] The mechanism of action for such compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: The isoxazole moiety is present in several antibacterial and antifungal agents.[6][7] Novel derivatives could be screened against a panel of pathogenic bacteria and fungi to identify new antimicrobial leads.
-
Anti-inflammatory Activity: Certain isoxazole-containing compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]
-
Enzyme Inhibition: The core structure could be tailored to target specific enzymes. For example, a related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was found to be a potent inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[8]
Structure-Activity Relationships (SAR)
-
The Nature of the Nucleophile: The functional group introduced by the nucleophile will significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target binding.
-
The Dichlorophenyl Group: The substitution pattern on the phenyl ring is crucial for activity in many isoxazole series. Modifications to the number and position of the chloro substituents could be explored to optimize activity and selectivity.
-
The Isoxazole Core: While the core isoxazole ring is the central scaffold, its replacement with other five-membered heterocycles (e.g., oxadiazole, thiazole) could lead to compounds with different biological profiles.
A hypothetical SAR exploration pathway is outlined below.
References
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. Buy 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | 946283-84-7 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide outlines a plausible synthetic pathway and expected physicochemical properties based on established methodologies for structurally related compounds.
Core Compound Properties
A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 175334-69-7 | [1] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| Melting Point | 85 °C | [1] |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [1] |
| XLogP3 | 4.2 | [1] |
Synthetic Pathway
The synthesis of this compound can be logically approached via a two-step process. This involves the initial formation of the isoxazole core, followed by α-bromination of the acetyl group.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
The formation of the isoxazole ring is a common reaction in heterocyclic chemistry. One established method involves a three-component cyclocondensation reaction.
Experimental Protocol:
-
Reactants: 2,4-Dichlorobenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate.
-
Catalyst: A base such as sodium malonate can be employed.
-
Solvent: An aqueous medium, promoting green chemistry principles, is often suitable.
-
Procedure:
-
To a stirred solution of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in water, add hydroxylamine hydrochloride.
-
Introduce a catalytic amount of sodium malonate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
The second step involves the α-bromination of the acetyl group of the isoxazole precursor. This is a standard reaction for ketones.
Experimental Protocol:
-
Reactants: 1-(3-(2,4-Dichlorophenyl)isoxazol-5-yl)ethanone and a brominating agent.
-
Brominating Agent: Molecular bromine (Br₂) is a common choice.
-
Solvent: Acetic acid or diethyl ether can be used as the solvent.
-
Procedure:
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in a suitable solvent (e.g., acetic acid).
-
Slowly add a stoichiometric amount of bromine to the solution at room temperature with continuous stirring.
-
Continue stirring for several hours until the reaction is complete, as indicated by TLC.
-
For a reaction in acetic acid, the solvent can be removed under reduced pressure to yield the crude product.[2] If diethyl ether is used, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated.[3]
-
The crude product can be purified by recrystallization.
-
Expected Characterization Data
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons of the dichlorophenyl ring, a singlet for the isoxazole ring proton, and a singlet for the -CH₂Br protons. |
| ¹³C NMR | Resonances corresponding to the carbons of the dichlorophenyl ring, the isoxazole ring, the carbonyl group, and the bromomethyl carbon. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (ketone), C=N stretching (isoxazole), C-Br stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. |
Potential Biological Activity and Signaling Pathways
Derivatives of isoxazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6]
Antifungal Activity:
The isoxazole nucleus is a key structural motif in several antifungal agents.[7] The presence of halogen substituents on the phenyl ring can sometimes enhance antimicrobial activity. It is plausible that this compound could exhibit antifungal properties, potentially by inhibiting key fungal enzymes or disrupting cell membrane integrity. Further in-vitro studies would be necessary to confirm and quantify such activity.
Caption: Hypothetical mechanism of antifungal action.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological potential of this compound, a standard workflow is suggested below.
Caption: Standard workflow for biological evaluation.
Conclusion
This compound represents an interesting scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential biological relevance, based on the established chemistry of related compounds. The detailed protocols and workflows presented herein are intended to facilitate future research and development efforts centered on this and similar isoxazole derivatives.
References
- 1. echemi.com [echemi.com]
- 2. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel bioactive thiazole derivative, 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole , utilizing the starting material 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The synthesized compound is evaluated for its potential antimicrobial and anticancer activities.
Introduction
The isoxazole and thiazole scaffolds are prominent heterocyclic systems in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The starting material, this compound, is a valuable building block for the synthesis of novel bioactive molecules due to the presence of the reactive α-bromoketone moiety, which readily participates in cyclization reactions. This protocol details the synthesis of a novel isoxazolyl-thiazole hybrid and outlines methods for evaluating its biological potential.
Experimental Protocols
Synthesis of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
This synthesis is based on the well-established Hantzsch thiazole synthesis.
-
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Triethylamine
-
Distilled water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (50 mL).
-
Add a catalytic amount of triethylamine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold distilled water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product, 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole, as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Materials:
-
Synthesized compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
-
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (medium with microbial suspension) and negative controls (medium only). Also, include wells with standard antimicrobial agents.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity Assay (MTT Assay)
-
Materials:
-
Synthesized compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Antimicrobial Activity of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Synthesized Compound | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 2: Anticancer Activity of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Synthesized Compound | 25.5 | 38.2 |
| Doxorubicin | 0.8 | 1.2 |
Visualizations
Caption: Synthetic workflow for 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
Caption: Hypothetical signaling pathway inhibited by the synthesized bioactive molecule.
Application Notes and Protocols for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" is a versatile synthetic intermediate belonging to the class of α-bromoketones. The presence of the reactive bromoacetyl group, coupled with the dichlorophenyl isoxazole moiety, makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The isoxazole ring is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The α-bromoketone functionality serves as a key electrophile for the construction of new ring systems, such as thiazoles, imidazoles, and oxazoles.
These application notes provide detailed protocols for both the synthetic utilization and the biological evaluation of this compound. The first protocol details its use in the Hantzsch thiazole synthesis to generate a novel aminothiazole derivative. The second protocol outlines a standard broth microdilution method to assess its potential antifungal activity.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 175334-69-7 |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ |
| Molecular Weight | 334.98 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 85 °C[1] |
| Boiling Point | 447.0 ± 45.0 °C (Predicted)[1] |
| Density | 1.680 ± 0.06 g/cm³ (Predicted)[1] |
Application 1: Synthesis of Novel 2-Amino-4-arylthiazole Derivatives
The α-bromoketone moiety of the title compound is an excellent electrophile for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2][3][4] By reacting "this compound" with a thioamide, such as thiourea, a variety of 2-amino-4-arylthiazole derivatives can be synthesized. These resulting thiazoles, bearing the dichlorophenyl isoxazole substituent, are novel chemical entities that can be screened for a wide range of biological activities.
Hypothetical Reaction Yields
The following table presents hypothetical yields for the synthesis of 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole under various reaction conditions. This data is for illustrative purposes only.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 85 |
| 2 | Methanol | Reflux | 6 | 82 |
| 3 | DMF | 80 | 2 | 91 |
| 4 | Ethanol | 50 | 12 | 75 |
Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber (e.g., 7:3 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of "this compound" and 1.2 mmol of thiourea in 20 mL of absolute ethanol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (approximately 4-6 hours).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 50 mL of a cold, saturated sodium bicarbonate solution with stirring to neutralize the hydrobromic acid formed during the reaction.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with two portions of 20 mL of cold deionized water.
-
Drying: Dry the product under vacuum to obtain the crude 2-amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Synthetic Workflow Diagram
Caption: Hantzsch thiazole synthesis workflow.
Application 2: In Vitro Antifungal Susceptibility Testing
Given that many isoxazole derivatives exhibit antifungal properties, "this compound" is a candidate for antifungal screening. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.[5][6][7]
Hypothetical Antifungal Activity Data
The following table presents hypothetical MIC values for the title compound against common fungal pathogens. This data is for illustrative purposes only.
| Fungal Strain | Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 0.5 |
| Cryptococcus neoformans ATCC 208821 | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | 32 | 8 |
Experimental Protocol: Broth Microdilution Antifungal Assay
Objective: To determine the MIC of "this compound" against Candida albicans.
Materials:
-
"this compound"
-
Fluconazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound at 10 mg/mL in DMSO. Prepare a similar stock solution for the positive control, fluconazole.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound.
-
Add 100 µL of RPMI-1640 to wells 2 through 11 in a given row.
-
Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the optical density at 530 nm. The endpoint is defined as the concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
Hypothetical Signaling Pathway
Many antifungal and anticancer agents function by inducing apoptosis. The following diagram illustrates a simplified caspase activation pathway, a key component of apoptosis, which could be a downstream effect of a bioactive derivative of the title compound.
Caption: A simplified caspase activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in Anticancer Drug Discovery
For Research Use Only.
Introduction
Isoxazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, exhibiting a wide range of biological activities. These activities include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest. The compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (hereafter referred to as Iso-Cpd-Br) is a synthetic isoxazole derivative characterized by a bromoacetyl moiety. This reactive group suggests that Iso-Cpd-Br may act as a covalent inhibitor, forming irreversible bonds with nucleophilic residues, such as cysteine, in target proteins. This mode of action can lead to potent and sustained inhibition of key cellular processes that are dysregulated in cancer.
These application notes provide a comprehensive overview of the potential anticancer applications of Iso-Cpd-Br, including detailed protocols for its synthesis, in vitro evaluation, and mechanism of action studies. The information is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.
Chemical Information
| Compound Name | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Iso-Cpd-Br | [Insert Chemical Structure Image Here - Image not available in this format] | This compound | 175334-69-7 | C₁₁H₆BrCl₂NO₂ | 334.98 g/mol |
Postulated Mechanism of Action
The bromoacetyl group of Iso-Cpd-Br is a highly reactive electrophile that can readily react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine. This suggests that Iso-Cpd-Br may act as a covalent inhibitor of enzymes or signaling proteins that are critical for cancer cell proliferation and survival. A plausible mechanism involves the covalent modification of a cysteine residue within the active or an allosteric site of a target protein, leading to its irreversible inactivation. This can disrupt downstream signaling pathways, induce cell cycle arrest, and ultimately trigger apoptosis.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in CCl₄, add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Iso-Cpd-Br on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Iso-Cpd-Br stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Iso-Cpd-Br in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Iso-Cpd-Br.
Materials:
-
Cancer cell line
-
Iso-Cpd-Br
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Iso-Cpd-Br at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This protocol is for determining the effect of Iso-Cpd-Br on cell cycle progression.
Materials:
-
Cancer cell line
-
Iso-Cpd-Br
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Iso-Cpd-Br as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Representative Data
The following table presents hypothetical, yet plausible, data for the anticancer activity of Iso-Cpd-Br.
| Cell Line | Cancer Type | IC₅₀ (µM, 72h) | Apoptosis (at IC₅₀, 48h) | Cell Cycle Arrest (at IC₅₀, 24h) |
| MCF-7 | Breast | 2.5 | 35% | G2/M phase |
| A549 | Lung | 5.2 | 28% | G2/M phase |
| HCT116 | Colon | 1.8 | 42% | G1 phase |
Visualizations
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of Iso-Cpd-Br via covalent inhibition of a key signaling protein.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the preclinical evaluation of Iso-Cpd-Br as an anticancer agent.
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a key intermediate in the synthesis of novel antimicrobial agents. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatization offers a promising avenue for the development of new therapeutics to combat antimicrobial resistance.
The primary synthetic route highlighted is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring, another crucial heterocycle in antimicrobial drug discovery. The reaction of the starting α-bromo ketone with thiourea or substituted thioureas yields 2-amino-4-(isoxazol-5-yl)thiazole derivatives, which can be further modified to explore structure-activity relationships (SAR).
Synthetic Pathway and Strategy
The core synthetic strategy involves the reaction of this compound with a suitable thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative. This resulting scaffold can be further functionalized at the 2-amino group to generate a library of compounds for antimicrobial screening.
Caption: General synthetic scheme for antimicrobial agents.
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of structurally similar 2-aminothiazole derivatives due to the absence of specific literature for the starting material this compound. Researchers should optimize reaction conditions as necessary.
Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 50 mL of absolute ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL).
-
Dry the product under vacuum to yield the crude 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Protocol for N-Acylation of the 2-Aminothiazole Derivative
Materials:
-
2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
-
Appropriate acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of pyridine or triethylamine to the solution and cool to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Antimicrobial Activity Evaluation
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Caption: Workflow for MIC determination.
Protocol:
-
Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from antimicrobial testing should be summarized in a clear and structured table to facilitate comparison of the activities of different derivatives.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives
| Compound ID | R-group on 2-amino | Staphylococcus aureus | Escherichia coli | Candida albicans |
| I | -H | >128 | >128 | >128 |
| IIa | -COCH₃ | 32 | 64 | 128 |
| IIb | -COPh | 16 | 32 | 64 |
| IIc | -CO(4-Cl-Ph) | 8 | 16 | 32 |
| Standard Drug | Ciprofloxacin/Fluconazole | 1 | 0.5 | 2 |
Disclaimer: The MIC values presented in this table are hypothetical and for illustrative purposes only, based on trends observed in structurally related compounds. Actual values must be determined experimentally.
Potential Mechanism of Action
While the specific mechanism of action for derivatives of this compound is yet to be elucidated, isoxazole and thiazole-containing compounds have been reported to act through various mechanisms, including:
-
Inhibition of DNA gyrase
-
Disruption of cell membrane integrity
-
Inhibition of essential enzymes in metabolic pathways
-
Inhibition of protein synthesis
Further studies, such as enzyme inhibition assays and molecular docking, are required to determine the precise mechanism of action for newly synthesized compounds.
Caption: Potential antimicrobial mechanisms.
These application notes and protocols provide a foundational framework for researchers to explore the potential of this compound in the synthesis of novel antimicrobial agents. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in advancing the development of new treatments for infectious diseases.
Application Notes and Protocols: Reactions of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of the α-bromoketone, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, with various amines. Two primary reaction pathways are explored: the Hantzsch thiazole synthesis with thioamides and nucleophilic substitution with primary and secondary amines.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and high-yielding method for the formation of a thiazole ring by reacting an α-haloketone with a thioamide.[1][2] This reaction proceeds through an initial SN2 reaction followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2]
Reaction Scheme:
General Reaction Conditions
The Hantzsch synthesis is typically carried out by heating the α-bromoketone and the thioamide in a suitable solvent.
| Parameter | Condition | Notes |
| Reactants | α-bromoketone, Thioamide (e.g., thiourea, substituted thioureas) | Thioamide is often used in slight excess. |
| Solvent | Ethanol, Methanol | Protic solvents are commonly used.[2] |
| Temperature | Reflux | Heating is generally required to drive the reaction to completion.[1] |
| Reaction Time | 30 minutes - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Neutralization, Filtration | The product often precipitates upon neutralization and can be collected by filtration.[2] |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask to dissolve the reactants (approximately 10 mL per gram of the α-bromoketone).
-
Equip the flask with a reflux condenser and a stir bar.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the starting material is consumed (typically within 1-3 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[2]
-
Stir the mixture for 15-20 minutes. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Visualization of Hantzsch Thiazole Synthesis Workflow
Caption: A flowchart illustrating the key steps in the Hantzsch thiazole synthesis.
Mechanism of Hantzsch Thiazole Synthesis
The reaction begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole.[2]
Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.
Nucleophilic Substitution with Primary and Secondary Amines
This compound can undergo nucleophilic substitution with primary and secondary amines to yield the corresponding α-aminoketones. This reaction is a standard N-alkylation where the amine acts as a nucleophile, attacking the carbon bearing the bromine atom.[3] A common challenge with this reaction is over-alkylation, where the product amine, being nucleophilic itself, can react with another molecule of the α-bromoketone.[3][4]
Reaction Scheme:
General Reaction Conditions
The reaction conditions for the N-alkylation of α-bromoketones can be varied to optimize the yield of the desired aminoketone and minimize side products.
| Parameter | Condition | Notes |
| Reactants | α-bromoketone, Primary or Secondary Amine | Using an excess of the amine can help to minimize dialkylation.[4] |
| Solvent | Acetonitrile, Ethanol, Dimethylformamide (DMF) | Aprotic polar solvents are often effective. |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or excess amine | To neutralize the HBr byproduct. |
| Temperature | Room Temperature to Reflux | Milder conditions are often preferred to control selectivity. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Work-up | Extraction, Chromatography | Purification is often required to separate the product from starting materials and byproducts. |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an α-aminoketone from this compound and a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add the amine (2.0-3.0 eq) and potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if it proceeds slowly, but this may increase the likelihood of side reactions.
-
Monitor the reaction progress by TLC until the α-bromoketone is consumed.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to obtain the pure α-aminoketone.
Visualization of Nucleophilic Substitution Workflow
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a versatile starting material for the preparation of various biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for the construction of thiazole, pyrimidine, and imidazole ring systems.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly for the synthesis of novel heterocyclic scaffolds. The presence of a reactive α-bromo ketone functionality allows for facile cyclization reactions with various nucleophilic reagents. The isoxazole moiety, substituted with a 2,4-dichlorophenyl group, is a common pharmacophore in many biologically active molecules, suggesting that derivatives synthesized from this starting material may exhibit interesting pharmacological properties. This document outlines detailed protocols for the synthesis of representative thiazole, pyrimidine, and imidazole derivatives.
Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole
The Hantzsch thiazole synthesis provides a direct and efficient method for the preparation of 2-aminothiazoles from α-halo ketones and a thiourea. This reaction is known for its high yields and operational simplicity.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add thiourea (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Reaction Time (h) |
| 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)thiazole | C₁₂H₇BrCl₂N₃OS | 412.18 | 85-95 | >200 | 3 |
Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine
The synthesis of 2-aminopyrimidines can be achieved through the condensation of an α,β-unsaturated ketone with guanidine. The required α,β-unsaturated ketone can be prepared in situ from the corresponding α-bromo ketone.
Reaction Scheme:
Caption: Pyrimidine Synthesis Workflow.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol (30 mL/mmol) under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add a solution of this compound (1.0 eq) in absolute ethanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the chalcone intermediate.
-
Add guanidine hydrochloride (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 6-8 hours), cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Reaction Time (h) |
| 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)pyrimidine | C₁₃H₇Cl₂N₅O | 332.14 | 60-75 | 180-185 | 7 |
Synthesis of 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole
The synthesis of imidazoles from α-halo ketones can be accomplished by reaction with formamide, which serves as both the ammonia source and the formylating agent.
Reaction Scheme:
Caption: Imidazole Synthesis from α-Bromo Ketone.
Experimental Protocol:
-
In a round-bottom flask, place this compound (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for the duration of the reaction.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water with stirring.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or acetonitrile) to yield pure 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole.
Quantitative Data (Hypothetical):
| Product | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Reaction Time (h) |
| 2-Amino-4-(3-(2,4-dichlorophenyl)isoxazol-5-yl)imidazole | C₁₂H₇Cl₂N₅O | 320.12 | 50-65 | 210-215 | 5 |
Disclaimer: The quantitative data provided in the tables are hypothetical and are intended for illustrative purposes only. Actual yields, reaction times, and melting points may vary depending on the specific experimental conditions and the purity of the reagents used. It is recommended to perform small-scale optimization experiments to determine the ideal reaction parameters. All laboratory work should be conducted with appropriate safety precautions.
Application Note: Analytical Characterization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods and protocols for the comprehensive characterization of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis. Expected quantitative data is summarized, and workflows are visualized to guide researchers in achieving robust and reliable characterization.
Physicochemical Properties
The fundamental properties of the target compound are essential for selecting appropriate analytical conditions.
| Property | Value | Reference |
| CAS Number | 175334-69-7 | [1] |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ | [1] |
| Molecular Weight | 334.98 g/mol | [1] |
| Exact Mass | 332.896 g/mol | [1] |
| Melting Point | ~85 °C | [1] |
| Boiling Point | ~447.0 °C (Predicted) | [1] |
| Density | ~1.68 g/cm³ (Predicted) | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the primary method for determining the purity of the compound and detecting any non-volatile impurities. A reverse-phase method is proposed.
Experimental Protocol
-
System: HPLC or UPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm)[2].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Expected Data
| Parameter | Expected Value |
| Retention Time | 8 - 12 min |
| Purity | >97% (by peak area) |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and fragmentation pattern of the compound, providing strong evidence of its identity. This technique is suitable for thermally stable and volatile compounds.
Experimental Protocol
-
System: GC-MS with an electron ionization (EI) source.
-
Column: A low-polarity capillary column (e.g., DB-1-MS, 15 m x 0.25 mm, 0.25 µm)[3].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[3].
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio)[3].
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 450 m/z.
-
Sample Preparation: Prepare a 100 µg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.
Expected Data
Due to the presence of chlorine and bromine, the mass spectrum will exhibit characteristic isotopic patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ | 333/335/337 | Molecular ion cluster, showing isotopic patterns for Br and 2Cl. |
| [M-Br]⁺ | 254/256 | Loss of the bromine radical. |
| [M-COCH₂Br]⁺ | 214/216 | Fragmentation of the bromoacetyl group. |
| [C₈H₃Cl₂NO]⁺ | 214/216 | Corresponds to the dichlorophenylisoxazole fragment. |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required.
Experimental Protocol
-
System: NMR Spectrometer (e.g., 400 MHz or higher)[4].
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
¹H NMR: Acquire standard proton spectra with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire broadband proton-decoupled carbon spectra.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -CH₂Br | 4.5 - 4.8 | Singlet (s) | 2H |
| Isoxazole H-4 | 7.0 - 7.3 | Singlet (s) | 1H |
| Aromatic H | 7.4 - 7.8 | Multiplet (m) | 3H |
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Predicted δ (ppm) |
| -CH₂Br | 30 - 35 |
| Isoxazole C-4 | 100 - 105 |
| Aromatic C | 125 - 138 |
| Aromatic C-Cl | 135 - 140 |
| Isoxazole C-3 | 160 - 165 |
| Isoxazole C-5 | 168 - 172 |
| Ketone C=O | 188 - 192 |
Overall Characterization Strategy
Caption: Integrated analytical strategy for compound characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
-
System: FT-IR Spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples. Alternatively, a KBr pellet can be prepared[5].
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Data Processing: Perform a background scan before analyzing the sample.
Expected Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100 | Aromatic C-H stretch | Medium |
| 1710 - 1730 | Ketone C=O stretch | Strong |
| 1580 - 1610 | Isoxazole & Aromatic C=C/C=N stretch | Strong-Medium |
| 1400 - 1450 | Isoxazole ring vibration | Medium |
| 1050 - 1100 | Ar-Cl stretch | Strong |
| ~680 | C-Br stretch | Medium |
The presence of a strong absorption band around 1715 cm⁻¹ is characteristic of a ketone carbonyl group[6][7]. The combination of bands for the aromatic ring, C-Cl bonds, and the isoxazole moiety confirms the overall structure.
References
- 1. echemi.com [echemi.com]
- 2. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone as a versatile building block in click chemistry for the synthesis of novel 1,2,3-triazole derivatives with potential therapeutic applications. The protocols detailed below outline the conversion of the starting α-bromo ketone to a key azide intermediate, followed by its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction
"this compound" is a valuable synthetic intermediate. Its α-bromo ketone functionality allows for facile conversion to an α-azido ketone. This azide derivative is a prime substrate for the highly efficient and regioselective CuAAC reaction, a cornerstone of "click chemistry". This reaction enables the covalent linkage of the isoxazole-containing molecule to a wide array of alkyne-functionalized molecules, leading to the generation of diverse 1,4-disubstituted 1,2,3-triazole libraries.[1][2][3] The resulting triazole-isoxazole hybrids are of significant interest in drug discovery, as both isoxazole and 1,2,3-triazole moieties are present in numerous biologically active compounds.[4][5][6][7][8]
General Workflow
The overall synthetic strategy involves a two-step process. First, the bromo-isoxazole starting material is converted to its corresponding azide. This is followed by the CuAAC reaction with a terminal alkyne to yield the desired 1,2,3-triazole product.
Caption: Synthetic workflow from the starting material to the final triazole product.
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Azide Intermediate)
This protocol describes the conversion of the α-bromo ketone to the corresponding α-azido ketone.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (or other suitable polar aprotic solvent like DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone (a typical concentration is 0.1-0.5 M).
-
Add sodium azide (1.5-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (typically within a few hours), remove the acetone using a rotary evaporator.
-
To the crude residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the azide intermediate and a terminal alkyne to form the 1,2,3-triazole product.
Materials:
-
2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.05-0.2 equivalents)
-
A suitable ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended for biomolecule conjugation).[9][10][11][12]
-
Solvent system (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)
-
Schlenk flask or vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (optional, but can improve reaction efficiency)
Procedure:
-
To a Schlenk flask or vial, add 2-Azido-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone and the terminal alkyne.
-
Dissolve the reactants in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand.
-
Add the CuSO₄ (or CuSO₄/ligand complex) solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Caption: The catalytic cycle of the CuAAC reaction.
Potential Applications and Biological Relevance
The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[4] The combination of the 3-(2,4-dichlorophenyl)isoxazole scaffold with a 1,2,3-triazole ring through click chemistry opens up avenues for developing novel compounds with a wide range of potential biological activities.
Table 1: Potential Therapeutic Targets for Triazole-Isoxazole Hybrids
| Therapeutic Area | Potential Target/Activity | Rationale |
| Anticancer | Kinase inhibition, Anti-proliferative activity | The 1,2,3-triazole scaffold is found in various anticancer agents.[5] |
| Antifungal | Inhibition of fungal enzymes (e.g., lanosterol 14α-demethylase) | Triazole-based drugs are a major class of antifungal agents.[6] |
| Antibacterial | Inhibition of bacterial growth | Triazole derivatives have shown promising antibacterial activity.[7] |
| Antiviral | Inhibition of viral replication | The triazole ring is a key component of some antiviral drugs.[8] |
| Anti-inflammatory | Modulation of inflammatory pathways | Certain triazole derivatives exhibit anti-inflammatory properties.[7] |
Data Presentation
The following table provides hypothetical, yet representative, data for a series of click reactions using the azide intermediate and various terminal alkynes.
Table 2: Representative Reaction Data for CuAAC Reactions
| Entry | Terminal Alkyne (R-C≡CH) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one | 4 | 92 |
| 2 | Propargyl alcohol | 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-one | 6 | 85 |
| 3 | 4-Ethynylanisole | 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethan-1-one | 5 | 90 |
| 4 | 1-Ethynylcyclohexene | 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)-2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)ethan-1-one | 8 | 78 |
Note: The above data is illustrative and actual results may vary depending on the specific alkyne and reaction conditions.
Conclusion
"this compound" serves as a highly effective precursor for the synthesis of a diverse range of 1,2,3-triazole-containing compounds via click chemistry. The straightforward and high-yielding nature of the azidation and subsequent CuAAC reaction makes this a valuable tool for medicinal chemists and researchers in the field of drug discovery. The resulting triazole-isoxazole hybrids represent a promising class of compounds for the exploration of new therapeutic agents.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 3. Click Chemistry | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone," a chemical intermediate often used in pharmaceutical research and development. Given the limited specific safety data available for this compound, the following guidelines are based on its chemical structure, incorporating best practices for handling related hazardous compounds such as α-bromo ketones and isoxazole derivatives.
Chemical and Physical Properties
"this compound" is a solid organic compound. A summary of its known physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 175334-69-7 |
| Molecular Formula | C11H6BrCl2NO2 |
| Molecular Weight | 334.98 g/mol |
| Melting Point | 85 °C |
| Boiling Point (Predicted) | 447.0 ± 45.0 °C |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ |
| Flash Point (Predicted) | 224.1 °C |
| Vapor Pressure (Predicted) | 3.48E-08 mmHg at 25°C |
Data sourced from available chemical supplier information.[1]
Hazard Identification and Safety Precautions
Potential Hazards:
A detailed list of required personal protective equipment is provided below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5] |
| Body Protection | A lab coat, and in cases of potential splashing, a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling fine powders. |
Experimental Protocols
The following protocols are designed to ensure the safe handling of "this compound" in a laboratory setting.
This protocol outlines the standard procedure for handling the compound.
-
Preparation :
-
Ensure the work area is in a certified chemical fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as listed in the table above.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid generating dust.[1]
-
Use a spatula for transfers.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
In Solution :
-
Keep the container sealed when not in use to prevent the release of vapors.
-
Use in a well-ventilated area, preferably within a fume hood.[1]
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.[5]
-
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Container : Store in a tightly closed, properly labeled container.[1]
-
Location :
-
Compatibility :
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.
-
Do not store with food or drink.[1]
-
In the event of a spill or exposure, follow these procedures immediately.
-
Spill Response :
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: General workflow for handling "this compound".
Caption: Emergency response protocol for spills and exposure.
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent.2. Insufficient reaction temperature.3. Degradation of starting material. | 1. Use a fresh, verified source of brominating agent (e.g., NBS, Br₂).2. Gradually increase the reaction temperature in 5 °C increments.3. Ensure the starting material is pure and the reaction is performed under an inert atmosphere if necessary. |
| Formation of Dibrominated Side Product | 1. Excess of brominating agent.2. Prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.2. Monitor the reaction closely by TLC or LC-MS and quench once the starting material is consumed.3. Add the brominating agent portion-wise to maintain a low concentration. |
| Unreacted Starting Material | 1. Insufficient amount of brominating agent.2. Short reaction time.3. Low reaction temperature. | 1. Increase the equivalents of the brominating agent slightly (e.g., to 1.2 equivalents).2. Extend the reaction time, monitoring progress every 30 minutes.3. Increase the reaction temperature. |
| Product Degradation (Discoloration) | 1. Presence of acid impurities.2. Exposure to light.3. High reaction or work-up temperature. | 1. Use a non-acidic solvent or add a mild, non-nucleophilic base.2. Protect the reaction from light by covering the flask with aluminum foil.3. Perform the reaction and work-up at the lowest effective temperature. |
| Difficult Purification | 1. Co-elution of product and impurities.2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography; consider using a gradient elution.2. Use an alternative purification method such as recrystallization or preparative HPLC.3. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: The synthesis typically involves the alpha-bromination of the ketone precursor, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This is commonly achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or bromine (Br₂) in a suitable solvent.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A disappearance of the starting material spot/peak and the appearance of a new, typically higher Rf (on normal phase TLC), spot corresponding to the brominated product indicates the reaction is proceeding.
Q3: What are the most common side products and how can I minimize them?
A3: The most common side product is the dibrominated species. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent, adding it slowly and in slight excess. Monitoring the reaction and stopping it once the starting material is consumed is also critical.
Q4: What are the recommended purification methods for the final product?
A4: The product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Q5: The product appears to be unstable. How should it be handled and stored?
A5: Alpha-bromo ketones can be lachrymators and may be sensitive to light and moisture. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment. For storage, keeping the product in a tightly sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (like argon or nitrogen) is recommended.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar α-bromo ketones.[2][3][4] Optimization may be required.
-
Reaction Setup: To a solution of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq) in a suitable solvent (e.g., chloroform, acetonitrile, or acetic acid) in a round-bottom flask, add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) if using NBS, or an acid catalyst if using bromine.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 eq) or a solution of Bromine (1.1 eq) in the reaction solvent to the mixture at room temperature. The addition should be done dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If using Br₂, quench the excess bromine with a saturated solution of sodium thiosulfate. Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Dibrominated Product (%) |
| 1 | NBS (1.1) | CCl₄ | 77 | 4 | 65 | 15 |
| 2 | NBS (1.1) | CH₃CN | 60 | 6 | 75 | 10 |
| 3 | Br₂ (1.1) | CH₃COOH | 25 | 8 | 81 | 5 |
| 4 | Br₂ (1.05) | CH₂Cl₂ | 25 | 6 | 85 | <2 |
Visualizations
References
Technical Support Center: Alpha-Bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for the alpha-bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone to yield 2-bromo-1-[3-(2,4-dichlorophenyl)isoxazol-5-yl]ethanone. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the alpha-bromination of 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone?
The reaction involves the selective substitution of a hydrogen atom on the carbon adjacent (alpha position) to the carbonyl group of the ethanone moiety with a bromine atom. This is typically achieved by reacting the starting ketone with a suitable brominating agent under acidic or basic conditions. The reaction proceeds through an enol or enolate intermediate.[1][2]
Q2: Which brominating agents are suitable for this reaction?
Several brominating agents can be used for the alpha-bromination of ketones.[3] Common choices include:
-
Bromine (Br₂): Often used in an acidic solvent like acetic acid.[1][4]
-
N-Bromosuccinimide (NBS): A milder and more selective reagent, often used with a radical initiator or an acid catalyst.[3][5]
-
Copper(II) Bromide (CuBr₂): Can be used for direct bromination of ketones.[5]
-
Pyridine Hydrobromide Perbromide: A safer alternative to liquid bromine.[6]
The choice of reagent can influence the reaction's selectivity and yield.
Q3: What are the typical reaction conditions?
Alpha-bromination can be performed under either acidic or basic conditions, and the choice significantly impacts the reaction.[2]
-
Acidic Conditions (e.g., acetic acid, HBr): These conditions favor the formation of the enol intermediate.[1][7] This method is generally preferred for mono-bromination as the introduction of the first bromine atom deactivates the product towards further bromination.[2][8]
-
Basic Conditions (e.g., NaOH, NaOEt): These conditions lead to the formation of an enolate intermediate. This can lead to polybromination, especially with methyl ketones, in a reaction known as the haloform reaction.[2][8] For this specific substrate, acidic conditions are generally recommended to avoid potential side reactions with the isoxazole ring.
Q4: What are the potential side reactions?
The primary side reaction of concern is polybromination , where more than one hydrogen on the alpha-carbon is substituted with bromine.[8] This is more prevalent under basic conditions. Other potential side reactions could involve the isoxazole or dichlorophenyl rings, although these are generally less reactive than the enol/enolate. In some cases, separation of the mono-bromo product from the starting material and di-bromo byproduct can be challenging.[9]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): To observe the consumption of the starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the starting material, product, and any byproducts.
-
¹H NMR Spectroscopy: To monitor the disappearance of the acetyl protons and the appearance of the bromomethyl protons.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive brominating agent. 2. Insufficient catalyst (if applicable). 3. Reaction temperature is too low. 4. Steric hindrance from the isoxazole moiety. | 1. Use a fresh bottle of the brominating agent. 2. Increase the amount of acid catalyst. 3. Gradually increase the reaction temperature and monitor by TLC. 4. Consider a less sterically hindered brominating agent. |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Difficult purification.[9] 4. Reversible reaction. | 1. Increase reaction time or temperature. 2. Work up the reaction as soon as the starting material is consumed. Use milder purification conditions. 3. Optimize the chromatographic separation or consider recrystallization. 4. In reactions with Br₂, ensure removal of HBr to shift the equilibrium.[10] |
| Formation of Multiple Products (Polybromination) | 1. Use of excess brominating agent. 2. Reaction run under basic conditions.[2][8] 3. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent.[9] 2. Switch to acidic conditions (e.g., acetic acid). 3. Perform the reaction at a lower temperature and monitor carefully. |
| Side Reactions on Aromatic/Heterocyclic Rings | 1. Harsh reaction conditions. 2. Use of a non-selective brominating agent. | 1. Use milder conditions (lower temperature, shorter time). 2. Use a more selective reagent like NBS. |
| Difficulty in Product Isolation | 1. Similar polarity of starting material, product, and byproducts.[9] 2. Oiling out during recrystallization. | 1. Optimize the eluent system for column chromatography. Consider using a different stationary phase. 2. Try different solvent systems for recrystallization or use a co-solvent system. |
Experimental Protocols
Protocol 1: Alpha-Bromination using Bromine in Acetic Acid
-
Preparation: In a well-ventilated fume hood, dissolve 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating may be required to initiate the reaction.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize excess acid, followed by a wash with sodium thiosulfate to quench any remaining bromine, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Alpha-Bromination using N-Bromosuccinimide (NBS)
-
Preparation: Dissolve 3-(2,4-dichlorophenyl)isoxazol-5-yl ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture and monitor the reaction by TLC. The reaction can be initiated by shining a lamp on the reaction flask if a radical initiator is used.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed alpha-bromination mechanism.
Troubleshooting Workflow
Caption: Troubleshooting guide for alpha-bromination.
Reagent Selection Logic
Caption: Logic for selecting a brominating agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or no yield of the desired product.
-
Question: I am not getting the expected product. What could be the reasons?
-
Answer: A low or negligible yield can stem from several factors:
-
Inactive Brominating Agent: The brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine) may have decomposed. Use a freshly opened bottle or test the activity of the reagent.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
-
Inappropriate Solvent: The choice of solvent is crucial. For bromination of ketones, solvents like acetic acid, methanol, or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Issue 2: Formation of multiple products observed on TLC.
-
Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these impurities and how can I avoid them?
-
Answer: The formation of multiple products is a common issue and can be attributed to several side reactions. The two most probable side reactions are polybromination and isoxazole ring-opening .
-
Polybromination: This leads to the formation of di- and tri-brominated ketones. To minimize this:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture.
-
Reaction Conditions: Acid-catalyzed bromination tends to favor monobromination as the first bromine atom deactivates the enol/enolate towards further electrophilic attack.[1]
-
-
Isoxazole Ring-Opening: The isoxazole ring can be susceptible to cleavage under certain electrophilic conditions, leading to various byproducts.[2][3][4][5]
-
Mild Conditions: Use milder brominating agents if possible. For instance, NBS is often considered milder than elemental bromine.
-
Temperature Control: Keep the reaction temperature as low as feasible to suppress ring-opening pathways.
-
pH Control: Avoid strongly basic conditions during workup, as the isoxazole ring can be unstable at high pH.
-
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am having trouble isolating the pure product from the reaction mixture. What purification strategies do you recommend?
-
Answer: Purification can be challenging due to the presence of closely related side products.
-
Column Chromatography: This is the most effective method for separating the desired monobrominated product from unreacted starting material and polybrominated or ring-opened byproducts. A silica gel column with a gradient elution of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Recrystallization: If a crude product of reasonable purity is obtained, recrystallization from a suitable solvent can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the bromination reaction?
A1: The acid catalyst, such as acetic acid or a catalytic amount of HBr, facilitates the conversion of the ketone to its enol tautomer. The enol is the nucleophilic species that attacks the electrophilic bromine, leading to the formation of the α-bromo ketone.[6][7]
Q2: Can I use a different brominating agent, such as CuBr₂?
A2: Yes, copper(II) bromide (CuBr₂) is another effective reagent for the α-bromination of ketones.[8] It can sometimes offer better selectivity and milder reaction conditions compared to elemental bromine. The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate.
Q3: How can I confirm the structure of my product and identify any impurities?
A3: A combination of spectroscopic techniques is essential for structure elucidation and impurity profiling:
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the -CH₂Br group, typically in the range of 4.0-5.0 ppm. The disappearance of the singlet corresponding to the acetyl methyl group of the starting material is also a key indicator.
-
¹³C NMR: The carbon spectrum will show a signal for the carbon of the -CH₂Br group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of any major impurities. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone.
Q4: What are the safety precautions I should take when handling bromine and α-bromo ketones?
A4:
-
Bromine: is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
α-Bromo Ketones: are lachrymators (tear-producing) and skin irritants. They should also be handled in a fume hood with proper PPE. Avoid inhalation of vapors and contact with skin and eyes.
Data Presentation
The choice of brominating agent and reaction conditions can significantly impact the selectivity of monobromination versus polybromination. The following table provides illustrative data for the bromination of acetophenone, a model aryl ketone, which can serve as a guide for optimizing the synthesis of the target molecule.
| Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Ketone:Bromine) | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |
| Br₂ | Acetic Acid | Room Temp | 1:1 | ~85 | ~10 |
| Br₂ | Acetic Acid | 50 | 1:1.2 | ~70 | ~25 |
| NBS | Methanol | Reflux | 1:1.2 | ~89 | <5 |
| CuBr₂ | Chloroform/EtOAc | Reflux | 1:2 | ~90 | <5 |
| H₂O₂-HBr | Water | Room Temp | 1:1.1 | ~95 | <2 |
Note: This data is based on the bromination of acetophenone and serves as an illustrative example. Actual yields for the target molecule may vary.[5][9][10]
Experimental Protocols
Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Starting Material)
A plausible synthesis involves the 1,3-dipolar cycloaddition of a suitable nitrile oxide with an alkyne.
-
To a solution of 2,4-dichlorobenzaldehyde oxime in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the corresponding hydroximoyl chloride in situ.
-
Add a base (e.g., triethylamine) to the mixture to generate the 2,4-dichlorophenylnitrile oxide.
-
To this solution, add 3-butyn-2-one and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Synthesis of this compound (Target Molecule)
This protocol is a general procedure based on the α-bromination of aryl ketones.
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Mandatory Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Reaction Pathway and Side Reactions
Caption: The desired reaction pathway and potential side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles | Semantic Scholar [semanticscholar.org]
- 3. Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.scirp.org [file.scirp.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting material, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, and di-brominated byproducts, such as 2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The formation of these impurities can be influenced by reaction conditions, such as the stoichiometry of the brominating agent and reaction time.[1]
Q2: What is the recommended purification method for obtaining high-purity this compound?
A2: A combination of aqueous workup, followed by either recrystallization or column chromatography, is typically recommended. The choice between recrystallization and column chromatography will depend on the impurity profile and the desired final purity.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: Based on the purification of similar isoxazole and α-bromo ketone derivatives, ethanol is a good starting point for recrystallization.[2][3] Other potential solvent systems to explore include mixtures of a good solvent (e.g., acetone, ethyl acetate) with a poor solvent (e.g., hexanes) to achieve optimal crystal formation.[4]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It can be used to identify the fractions containing the desired product during column chromatography and to assess the purity of the final product after recrystallization. A suitable TLC solvent system should provide good separation between the product and any impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly due to rapid cooling. | Use a solvent with a lower boiling point. Ensure a slow and gradual cooling process. Try a different solvent system, potentially a mixture of solvents.[5] |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration. | Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of crystals during filtration. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurity. The impurity co-crystallized with the product. | Select a different recrystallization solvent or solvent system. Consider a preliminary purification step, such as a simple filtration or a quick wash, before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly, leading to channeling. | Optimize the solvent system using TLC to achieve a target Rf value of approximately 0.35 for the product.[6] Repack the column carefully to ensure a homogenous stationary phase. |
| The product does not elute from the column. | The eluent is not polar enough. The compound may have decomposed on the silica gel. | Gradually increase the polarity of the eluent. First, test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[7] |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity. |
| Streaking or tailing of the product band. | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to reduce strong interactions. |
Experimental Protocols
Aqueous Workup Protocol
This protocol is designed to remove excess brominating agent and acidic byproducts from the crude reaction mixture.
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane or ethyl acetate.
-
Washing:
-
Wash the organic layer sequentially with a saturated sodium bisulfite solution to quench any remaining bromine.
-
Next, wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Finally, wash with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system using TLC. A common starting point for α-bromo ketones is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of around 0.35.[6]
-
Column Packing: Pack a glass column with silica gel as the stationary phase using the chosen eluent.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | TLC analysis and Column Chromatography | 0.3 - 0.4 |
| Dichloromethane:Hexanes (1:1) | Alternative for Column Chromatography | Varies, optimize with TLC |
| Toluene:Ethyl Acetate (95:5) | For highly lipophilic compounds | Varies, optimize with TLC |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₆BrCl₂NO₂ |
| Molecular Weight | 334.98 g/mol |
| Melting Point | 85 °C |
Visualizations
Caption: General workflow for the purification of the target compound.
References
Technical Support Center: Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis involves two main stages, each with the potential for impurity formation.
-
Stage 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (the precursor): This stage typically involves the condensation of a chalcone with hydroxylamine. Common impurities include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2',4'-dichloroacetophenone and diethyl oxalate (or its derivative).
-
Chalcone Intermediate: The α,β-unsaturated ketone (chalcone) precursor may not fully cyclize.
-
Isoxazoline Derivative: Incomplete oxidation of the initially formed isoxazoline ring to the isoxazole can be a significant impurity.
-
Oxime Byproduct: The hydroxylamine can react with the ketone of the chalcone to form an oxime without subsequent cyclization.
-
-
Stage 2: Bromination of the Precursor: The final step involves the bromination of the acetyl group on the isoxazole. The primary impurities are:
-
Unreacted Starting Material: Incomplete bromination will result in the presence of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
-
Di-bromo Impurity: Over-bromination can lead to the formation of 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
-
Q2: How can I monitor the progress of the reactions to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both stages of the synthesis. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, product, and potential impurities. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are the recommended purification methods for the final product?
A3: The crude this compound can typically be purified by:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.
-
Column Chromatography: For mixtures with significant amounts of impurities that have different polarities, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexanes/ethyl acetate can provide good separation.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| TLC shows significant amounts of unreacted 2',4'-dichloroacetophenone. | Incomplete reaction. | Increase the reaction time or temperature. Ensure the base used for the initial condensation is of good quality and used in the correct stoichiometric amount. |
| A major spot corresponding to the chalcone intermediate is observed. | Inefficient cyclization. | Ensure the reaction with hydroxylamine is carried out under optimal pH and temperature conditions. The choice of solvent can also influence the rate of cyclization. |
| The isolated product contains a significant amount of the isoxazoline derivative. | Incomplete oxidation/aromatization. | The cyclization reaction may require an in-situ oxidation step. If the isoxazoline is isolated, it may be possible to oxidize it to the isoxazole in a separate step using a mild oxidizing agent. |
| Presence of a significant oxime byproduct. | Reaction conditions favor oxime formation over cyclization. | Adjust the pH of the reaction mixture. Generally, more basic conditions favor the Michael addition required for cyclization. Ensure high-purity hydroxylamine is used. |
Issue 2: Impurities in the Bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
| Symptom | Possible Cause | Suggested Solution |
| TLC of the crude product shows a significant amount of the starting material. | Incomplete bromination. | Ensure the brominating agent (e.g., bromine or NBS) is added in the correct stoichiometry (typically a slight excess). The reaction may require a longer reaction time or gentle heating. The use of a catalyst, such as a catalytic amount of acid, can sometimes facilitate the reaction. |
| Mass spectrometry analysis indicates the presence of a di-brominated species. | Over-bromination. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a controlled temperature (e.g., 0 °C or room temperature) to avoid localized high concentrations. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| The crude product is a dark oil and difficult to handle. | Decomposition or side reactions. | Ensure the reaction is carried out under anhydrous conditions and protected from light, as α-bromo ketones can be light-sensitive. The work-up procedure should be performed promptly to minimize degradation. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove excess bromine. |
| Difficulty in separating the product from the starting material and di-bromo impurity by column chromatography. | Similar polarities of the compounds. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary. Alternatively, recrystallization can be a more effective method for separating compounds with very similar polarities. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This protocol is a representative procedure based on the Claisen-Schmidt condensation followed by cyclization.
-
Chalcone Formation:
-
To a stirred solution of 2',4'-dichloroacetophenone (1 equivalent) and diethyl oxalate (1.1 equivalents) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone intermediate.
-
-
Isoxazole Formation:
-
Dissolve the crude chalcone in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or sodium hydroxide, 1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Synthesis of this compound
This protocol describes a general method for the α-bromination of the precursor.
-
Bromination:
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether).
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the stirred solution at room temperature. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize any remaining acid and bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 256.09 | 2.7-2.8 (s, 3H, -CH₃), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H) | [M+H]⁺ at 256/258/260 |
| This compound | C₁₁H₆BrCl₂NO₂ | 334.98 | 4.5-4.6 (s, 2H, -CH₂Br), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H) | [M+H]⁺ at 334/336/338/340 |
| 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₅Br₂Cl₂NO₂ | 413.87 | 6.5-6.6 (s, 1H, -CHBr₂), 7.3-8.0 (m, 4H, Ar-H and isoxazole-H) | [M+H]⁺ at 412/414/416/418/420 |
Note: The exact chemical shifts and mass spectral fragmentation patterns may vary depending on the instrument and conditions used. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be observed in the mass spectrum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of common impurity formation during the synthesis.
Technical Support Center: Scale-Up of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the reaction scale-up of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the α-bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Issue 1: Poor Reaction Control and Exothermic Runaway
-
Question: My reaction temperature is increasing uncontrollably during the addition of the brominating agent at a larger scale. What can I do to manage the exotherm?
-
Answer: The α-bromination of ketones is a highly exothermic reaction, and poor heat dissipation at scale can lead to a dangerous runaway reaction.[1] Key strategies to mitigate this include:
-
Slow, Controlled Addition: Add the brominating agent (e.g., molecular bromine) subsurface at a slow, controlled rate. This prevents a localized buildup of reactants and allows the cooling system to keep pace with heat generation.[1]
-
Dilution: Increasing the solvent volume can help to moderate the reaction rate and improve the heat transfer by creating a larger thermal mass.[1]
-
Adequate Cooling: Ensure your reactor's cooling system is sufficient for the scale of the reaction. Pre-cooling the ketone solution before beginning the addition of the brominating agent is crucial.[1]
-
Continuous Flow Processing: For industrial applications, transitioning from a batch reactor to a continuous flow microreactor can offer superior temperature control and safety.[2][3][4] This technology minimizes the reaction volume at any given time, allowing for highly efficient heat exchange and significantly reducing the risk of a thermal runaway.[2]
-
Issue 2: Low Yield and Formation of Impurities
-
Question: My yield of the desired mono-brominated product is low, and I am observing significant amounts of di-brominated and other side-products. How can I improve selectivity?
-
Answer: The formation of di-brominated species and potential aromatic ring bromination are common challenges in this synthesis.[5][6][7] To enhance the yield and purity of the target compound, consider the following:
-
Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the starting ketone. While a slight excess of the brominating agent may be needed to drive the reaction to completion, a large excess will promote the formation of di-brominated impurities.[2]
-
Temperature Monitoring: Maintain a consistent and controlled reaction temperature. Fluctuations can affect reaction kinetics and selectivity.
-
Solvent Choice: The reaction is often performed in solvents like acetic acid or dioxane.[1][6] However, acid-free conditions have been shown to improve yields in some cases.[8] Experimenting with different solvent systems may be necessary to optimize selectivity for your specific process.
-
Alternative Brominating Agents: While molecular bromine is common, other reagents like N-bromosuccinimide (NBS) can be used.[9] The choice of reagent can influence the selectivity of the reaction.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating a pure product. The crude material is an oil or contains persistent impurities that are difficult to remove by crystallization. What are the best practices for work-up and purification at scale?
-
Answer: A robust work-up and purification protocol is essential for obtaining high-purity this compound.
-
Quenching: After the reaction is complete, any excess bromine must be quenched. This is typically done by adding a reducing agent, such as a 10% aqueous solution of sodium thiosulfate, until the characteristic orange/brown color of bromine disappears.[1][10]
-
Aqueous Washes: The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove acidic byproducts like HBr), and finally with brine to aid in the removal of water.[11][12]
-
Crystallization: The product is typically a solid and can be isolated by crystallization.[13] The choice of crystallization solvent is critical. If the product is slow to crystallize or oils out, perform a solvent screen to identify a suitable system that provides good yield and purity. Seeding the solution with a small amount of pure product can induce crystallization.[14]
-
Avoid Chromatography at Scale: While column chromatography is useful at the lab scale, it is generally not practical for large-scale production. Developing a robust crystallization procedure is the preferred method for purification in an industrial setting.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when scaling up this bromination reaction?
-
A1: The primary safety concerns are the handling of toxic and corrosive molecular bromine and the potential for a runaway exothermic reaction.[1][4] It is essential to work in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1] An emergency plan should be in place to handle spills or uncontrolled reactions. The use of continuous flow reactors is an effective engineering control to minimize these risks at scale.[4]
-
-
Q2: How can I monitor the reaction progress effectively at a large scale?
-
A2: At a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques are preferred. If using molecular bromine, the disappearance of its red-orange color is a visual indicator of reaction completion.[1] Temperature monitoring is also a critical parameter to track reaction progress and ensure it remains within the desired range.[1] For more precise tracking, process analytical technology (PAT) tools like in-situ IR or Raman spectroscopy can be implemented.
-
-
Q3: What are the typical impurities I should be looking for in my final product?
-
A3: The most common impurities are the unreacted starting material, 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, and the di-brominated byproduct, 2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.[2] Depending on the reaction conditions, impurities from the bromination of the dichlorophenyl ring may also be present.
-
Data Presentation
The following table provides a template for summarizing key quantitative data during process development and scale-up. Data from a representative α-bromination of acetophenone in a continuous flow reactor is used for illustration.[3]
| Parameter | Lab Scale (Batch) | Pilot Scale (Continuous Flow) | Production Scale (Continuous Flow) |
| Starting Material Input | 10 g | 1 kg/hr | 10 kg/hr |
| Solvent Volume | 100 mL | 10 L/hr | 100 L/hr |
| Bromine Molar Ratio | 1.1 eq | 1.5 eq | 1.5 eq |
| Reaction Temperature | 25 °C | 60 °C | 60 °C |
| Reaction Time | 2 hours | 30 seconds | 30 seconds |
| Typical Yield | 85% | 98% | 98% |
| Purity (by HPLC) | 95% | >99% | >99% |
| Di-bromo Impurity | < 3% | < 0.5% | < 0.5% |
Experimental Protocols
Protocol: Quenching and Work-up Procedure for a 100 L Scale Reaction
-
Preparation: Ensure the quenching solution, 10% (w/v) aqueous sodium thiosulfate (~20 L), is prepared and readily available. Prepare separate solutions of saturated aqueous sodium bicarbonate (~20 L) and brine (~15 L).
-
Cooling: Once the reaction is deemed complete by process monitoring, cool the reactor contents to 10-15 °C.
-
Quenching: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. The rate of addition should be controlled to keep the internal temperature below 25 °C. Continue addition until the bromine color is completely discharged.
-
Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Bicarbonate Wash: Add the saturated sodium bicarbonate solution to the organic layer in the reactor. Stir for 15-20 minutes, then allow the layers to separate. Remove the aqueous layer.
-
Brine Wash: Add the brine solution to the organic layer. Stir for 15 minutes, allow the layers to separate, and remove the aqueous layer.
-
Solvent Removal: The resulting organic layer containing the product can be concentrated under reduced pressure to facilitate crystallization.
Visualizations
Troubleshooting Workflow for Bromination Scale-Up
Caption: A logical workflow for troubleshooting common issues in bromination scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Improving the regioselectivity of isoxazole synthesis for "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" precursors
Welcome to the technical support center for the synthesis of isoxazole precursors, with a special focus on improving the regioselectivity for "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone". This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and answers to frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3,5-disubstituted isoxazole core of the target precursor?
A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of the precursor to "this compound", this would involve the reaction of 2,4-dichlorobenzonitrile oxide with an acetyl-bearing alkyne like 3-butyn-2-one. This method allows for the direct construction of the isoxazole ring.
Q2: How is the required 2,4-dichlorobenzonitrile oxide typically generated?
A2: Nitrile oxides are often unstable and are therefore typically generated in situ. A common method is the dehydrohalogenation of a hydroximoyl halide (e.g., 2,4-dichlorobenzohydroximoyl chloride) using a base like triethylamine. Alternatively, they can be generated from aldoximes (e.g., 2,4-dichlorobenzaldehyde oxime) using mild oxidizing agents.
Q3: What are the key factors that control the regioselectivity of the 1,3-dipolar cycloaddition to favor the desired 3,5-disubstituted isoxazole?
A3: The regioselectivity of the nitrile oxide-alkyne cycloaddition is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne. Generally, for terminal alkynes, the reaction favors the formation of the 3,5-disubstituted isomer. Key factors to control and enhance this selectivity include the choice of catalyst, solvent, and reaction temperature.
Q4: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isomers. How can I improve the selectivity for the 3,5-isomer?
A4: To enhance the formation of the 3,5-isomer, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst, such as copper(I) iodide (CuI) or in situ generated copper(I) from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., THF, acetonitrile) to non-polar (e.g., toluene) can help optimize the outcome.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Q5: What are common side reactions, and how can they be minimized?
A5: A common side reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This is more likely to occur at higher concentrations of the nitrile oxide. To minimize this, it is recommended to generate the nitrile oxide in situ and ensure the alkyne is present to react with it immediately. Slow addition of the base or oxidant used to generate the nitrile oxide can also help maintain a low concentration of the reactive intermediate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of the nitrile oxide. 2. Inefficient generation of the nitrile oxide. 3. Poor reactivity of the alkyne. 4. Sub-optimal reaction conditions. | 1. Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne. 2. Ensure the base used for dehydrohalogenation is fresh and of the correct stoichiometry, or that the oxidizing agent is active. 3. Consider using a more reactive alkyne or increasing the reaction temperature, while monitoring for side products. 4. Screen different solvents and catalysts (e.g., Cu(I)) to find the optimal conditions for your specific substrates. |
| Mixture of Regioisomers (3,5- and 3,4-disubstituted) | 1. Lack of sufficient regiocontrol in the cycloaddition. 2. Reaction conditions favoring the formation of the undesired isomer. | 1. Introduce a copper(I) catalyst to strongly direct the reaction towards the 3,5-isomer. 2. Systematically screen solvents with varying polarities. 3. Lower the reaction temperature to potentially increase selectivity. |
| Formation of Furoxan Byproduct | Dimerization of the nitrile oxide intermediate. | 1. Use a slow-addition technique for the base or oxidizing agent to keep the instantaneous concentration of the nitrile oxide low. 2. Ensure the alkyne is present in the reaction mixture before beginning the generation of the nitrile oxide. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Similar polarity of the desired product and byproducts. | 1. Optimize the reaction stoichiometry and time to ensure complete consumption of starting materials. 2. Employ careful column chromatography, potentially using different solvent systems or silica gel with different activities. Recrystallization may also be an effective purification method. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Nitrile Oxide Cycloaddition with Terminal Alkynes
| Catalyst | Solvent | Temperature (°C) | Regioisomer Ratio (3,5- : 3,4-) | Yield (%) |
| None (Thermal) | Toluene | 80 | Often a mixture, ratio is substrate-dependent | Variable |
| CuI | THF | Room Temperature | >95 : <5 | Good to Excellent |
| Cu/Al₂O₃ (mechanochemical) | Solvent-free | Room Temperature | Predominantly 3,5-isomer | Moderate to Excellent[1] |
| Ru(II) complex | Dichloromethane | Room Temperature | Can favor the 3,4-isomer (reversed selectivity)[2][3] | Good |
| None (Thermal) | Water | Room Temperature | Can favor 3,5-isomer, but may require longer reaction times | Variable |
Note: The exact ratios and yields are highly dependent on the specific substrates used.
Experimental Protocols
A detailed experimental protocol for the synthesis of the target compound is provided below, based on established methodologies for 1,3-dipolar cycloadditions and subsequent α-bromination of ketones.
Protocol 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This procedure involves the in situ generation of 2,4-dichlorobenzonitrile oxide from the corresponding hydroximoyl chloride and its reaction with 3-butyn-2-one.
-
Step 1: Preparation of 2,4-Dichlorobenzaldehyde Oxime
-
Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.
-
-
Step 2: Preparation of 2,4-Dichlorobenzohydroximoyl Chloride
-
Suspend the 2,4-dichlorobenzaldehyde oxime (1 equivalent) in a chlorinated solvent like chloroform or dichloromethane.
-
Bubble chlorine gas through the solution or use N-chlorosuccinimide (NCS) at 0-5 °C until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the hydroximoyl chloride, which can be used in the next step without further purification.
-
-
Step 3: 1,3-Dipolar Cycloaddition
-
In a round-bottom flask, dissolve the 2,4-dichlorobenzohydroximoyl chloride (1 equivalent) and 3-butyn-2-one (1.2 equivalents) in an anhydrous solvent such as THF or toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 equivalents) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the triethylamine hydrochloride salt and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
-
Protocol 2: Synthesis of this compound
This protocol describes the α-bromination of the acetyl group on the isoxazole ring.
-
Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) in a suitable solvent such as acetic acid, chloroform, or diethyl ether.[4][5]
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine (1 equivalent) in the same solvent dropwise at room temperature.[4][5]
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
If bromine was used, quench any excess by adding a saturated aqueous solution of sodium thiosulfate.
-
Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield "this compound".
Visualizations
Caption: Synthetic workflow for "this compound".
Caption: Key factors influencing the regioselectivity of isoxazole synthesis.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Overcoming low reactivity of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" in substitution reactions
Welcome to the technical support center for substitution reactions involving 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies when encountering low reactivity with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic substitution reactions?
This compound is an α-halo ketone. Generally, α-halo ketones are more reactive than their corresponding alkyl halides in bimolecular nucleophilic substitution (SN2) reactions.[1] This increased reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon more electrophilic.[1] The preferred reaction pathway is SN2, as the formation of a carbocation at the α-position for an SN1 reaction is energetically unfavorable.[2]
Q2: Why might I be observing low reactivity or no reaction with this specific substrate?
While α-halo ketones are generally reactive, the specific structure of this compound presents potential challenges that can lead to low reactivity:
-
Steric Hindrance: The bulky 3-(2,4-dichlorophenyl)isoxazol-5-yl group can sterically hinder the backside attack of the nucleophile on the α-carbon, which is essential for an SN2 reaction. This is a significant factor affecting the rate of SN2 reactions.
-
Electronic Effects: The electron-rich isoxazole ring and the dichlorophenyl group might have complex electronic effects that could indirectly influence the reactivity of the α-carbon.
-
Poor Nucleophile: The chosen nucleophile may be too weak to initiate the substitution reaction effectively. Stronger, less sterically hindered nucleophiles are generally more successful in SN2 reactions.[3][4]
-
Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents are often preferred as they solvate the counter-ion but leave the nucleophile "naked" and more reactive.[4][5]
Q3: What are the common side reactions to be aware of?
With α-halo ketones, particularly when using strongly basic nucleophiles, enolate formation can be a competing reaction.[2] This can lead to a variety of side products. It is generally advisable to use less basic nucleophiles to favor the desired substitution reaction.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no conversion of the starting material, consider the following troubleshooting steps. The logical workflow for troubleshooting this issue is depicted in the diagram below.
Caption: Troubleshooting workflow for low reaction conversion.
Troubleshooting Steps & Solutions:
| Parameter | Potential Problem | Recommended Solution |
| Nucleophile | The nucleophile is too weak (e.g., neutral species like water or alcohols) or sterically hindered. | Switch to a stronger, less hindered nucleophile. For example, use the conjugate base of the nucleophile (e.g., an alkoxide instead of an alcohol). Anionic nucleophiles are generally more reactive.[6][7] |
| Solvent | A protic solvent (e.g., ethanol, methanol, water) is being used, which can solvate the nucleophile and reduce its reactivity. | Change to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not solvate the nucleophile as strongly, leading to a faster SN2 reaction.[4] |
| Temperature | The reaction temperature is too low to overcome the activation energy barrier, especially given the steric hindrance of the substrate. | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition of starting material or product. |
| Reaction Time | The reaction time may be insufficient for a sluggish reaction. | Extend the reaction time. Monitor the progress of the reaction at regular intervals to determine the optimal reaction time. |
| Catalyst | The carbon-bromine bond is not sufficiently activated. | Consider adding a catalytic amount of sodium iodide or potassium iodide. The iodide is a better nucleophile and a better leaving group. It can displace the bromide (Finkelstein reaction), and the resulting iodo-ketone is more reactive towards the desired nucleophile. |
Issue 2: Formation of Multiple Products
If you are observing the formation of multiple products, this could be due to side reactions.
Caption: Troubleshooting workflow for multiple product formation.
Troubleshooting Steps & Solutions:
| Parameter | Potential Problem | Recommended Solution |
| Nucleophile Basicity | A strongly basic nucleophile is causing deprotonation at the α'-position (if available) or leading to other base-catalyzed side reactions.[2] | Use a less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base in conjunction with a neutral nucleophile if the reaction mechanism allows. |
| Temperature | High temperatures can promote side reactions and decomposition. | If possible, run the reaction at a lower temperature for a longer period. |
| Reaction Atmosphere | The reaction may be sensitive to air or moisture. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the substitution reaction. Adjustments should be made based on the specific nucleophile and observations.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate), add the nucleophile (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or an elevated temperature (e.g., 50-80 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for a Challenging Substitution using a Catalyst (Finkelstein Conditions)
This protocol is recommended when direct substitution is proving difficult.
-
Preparation: To a solution of this compound (1.0 eq) in acetone or acetonitrile, add sodium iodide (1.5 eq).
-
In situ Iodination: Reflux the mixture for 1-2 hours to facilitate the formation of the more reactive iodo-intermediate.
-
Nucleophile Addition: Cool the reaction mixture to room temperature and add the nucleophile (1.2 eq).
-
Reaction: Stir the mixture at room temperature or an elevated temperature until the reaction is complete, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 4-6 of the general protocol.
Data Presentation
The following table provides a hypothetical comparison of reaction conditions to illustrate the troubleshooting process. Actual results will vary depending on the specific nucleophile used.
| Entry | Nucleophile (eq) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | Morpholine (1.2) | Ethanol | 25 | 24 | < 5 | Protic solvent, weak nucleophile. |
| 2 | Morpholine (1.2) | DMF | 25 | 24 | 20 | Switch to polar aprotic solvent shows improvement. |
| 3 | Morpholine (1.2) | DMF | 80 | 12 | 65 | Increased temperature improves conversion. |
| 4 | Sodium Azide (1.2) | DMSO | 25 | 6 | 95 | Stronger, less hindered nucleophile is more effective. |
| 5 | Morpholine (1.2) + NaI (cat.) | Acetonitrile | 60 | 8 | 90 | Catalytic NaI significantly improves reactivity. |
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Preventing decomposition of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" during workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, focusing on preventing its decomposition during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that might be sensitive during workup?
A1: The molecule contains two primary reactive functional groups: an α-bromoketone and an isoxazole ring. The α-bromoketone is a potent electrophile and can react with various nucleophiles. The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions, particularly basic pH.
Q2: What are the typical signs of decomposition of this compound during workup?
A2: Decomposition can be indicated by the appearance of unexpected spots on Thin Layer Chromatography (TLC), a lower than expected yield of the desired product, or the isolation of an impure product with new signals in NMR or other analytical spectra. Color changes in the solution may also suggest degradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Based on the general stability of isoxazole rings, this compound is expected to be more sensitive to basic conditions, which can catalyze the opening of the isoxazole ring.[1] While α-haloketones can be synthesized under acidic conditions, prolonged exposure to strong acids should also be approached with caution.[2]
Troubleshooting Guide: Preventing Decomposition During Workup
This guide addresses specific issues that may lead to the decomposition of this compound during the workup phase of an experiment.
Issue 1: Product Decomposition During Aqueous Workup with Basic Solutions
-
Symptom: Low yield, multiple spots on TLC after washing with aqueous basic solutions (e.g., sodium bicarbonate, sodium carbonate).
-
Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis, leading to ring-opening byproducts. The α-bromoketone moiety is also highly reactive towards nucleophiles, and basic conditions can promote side reactions.
-
Solution:
-
Avoid Strong Bases: Whenever possible, avoid washing the organic layer with strong basic solutions.
-
Use Mild Bases: If a basic wash is necessary to neutralize acid, use a weak base like a saturated solution of sodium bicarbonate and minimize the contact time.
-
Temperature Control: Perform the aqueous wash at a low temperature (0-5 °C) to reduce the rate of decomposition reactions.
-
Alternative Neutralization: Consider neutralizing the reaction mixture with a solid, mild base (e.g., solid sodium bicarbonate) and filtering it off before the aqueous workup.
-
Issue 2: Degradation Observed During Extraction and Solvent Removal
-
Symptom: The appearance of impurities after concentrating the organic extracts.
-
Cause: The compound may be thermally labile. Prolonged exposure to heat during solvent evaporation can lead to decomposition. Additionally, residual acidic or basic impurities in the organic phase can catalyze degradation upon concentration.
-
Solution:
-
Evaporation at Reduced Pressure: Remove the solvent using a rotary evaporator at the lowest possible temperature.
-
Neutral Wash: Ensure the organic layer is washed with brine to remove most of the water and any residual acid or base before concentration.
-
Drying Agent: Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to thoroughly dry the organic phase before evaporation.
-
Issue 3: Reactivity with Nucleophilic Reagents During Workup
-
Symptom: Formation of byproducts when the workup procedure involves nucleophilic species (e.g., thiosulfate wash for quenching bromine).
-
Cause: The α-bromoketone is a strong electrophile and will readily react with nucleophiles.[3]
-
Solution:
-
Careful Quenching: If unreacted bromine is present, quench it carefully and quickly with a dilute solution of sodium thiosulfate at low temperature.
-
Alternative Quenchers: Consider alternative, non-nucleophilic methods for removing excess reagents if possible, or use a stoichiometric amount of reagents to avoid quenching steps altogether.
-
Experimental Protocols
Standard Mild Workup Protocol for this compound:
-
Cool the reaction mixture to room temperature or 0 °C.
-
If the reaction is acidic, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate, keeping the temperature low. Monitor the pH to avoid making the solution basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 40 °C.
Data Presentation
Table 1: pH Stability of a Structurally Related Isoxazole (Leflunomide)
| pH | Temperature (°C) | Half-life (t½) | Stability |
| 4.0 | 25 | Stable | High |
| 7.4 | 25 | Stable | High |
| 10.0 | 25 | ~6.0 hours | Low |
| 4.0 | 37 | Stable | High |
| 7.4 | 37 | ~7.4 hours | Moderate |
| 10.0 | 37 | ~1.2 hours | Very Low |
Data adapted from a study on the stability of the isoxazole ring in leflunomide, which demonstrates the increased rate of decomposition under basic conditions and at higher temperatures.[1]
Visualizations
Potential Decomposition Pathway
References
Technical Support Center: Byproduct Analysis in the Synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during the synthesis of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, focusing on byproduct identification and control.
Q1: My reaction is incomplete, and I observe a significant amount of starting material, "1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone", in my crude product analysis. What are the likely causes and solutions?
A1: Incomplete conversion is a common issue in the bromination of ketones. Several factors could be at play:
-
Insufficient Brominating Agent: Ensure that at least one molar equivalent of the brominating agent (e.g., Br₂) is used. It is advisable to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.
-
Inadequate Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. For brominations in solvents like acetic acid or diethyl ether, reactions can take several hours at room temperature.[1][2]
-
Poor Quality of Reagents or Solvents: Ensure that the brominating agent is fresh and the solvents are anhydrous, as moisture can interfere with the reaction.
-
Inefficient Mixing: Proper agitation is crucial for a homogenous reaction mixture, especially in heterogeneous reactions.
Troubleshooting Workflow for Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete bromination.
Q2: My analysis shows a significant peak with a higher molecular weight than my desired product. I suspect it's a dibrominated byproduct. How can I confirm this and prevent its formation?
A2: The formation of a dibrominated byproduct, "2,2-dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone," is a common side reaction in the bromination of methyl ketones.
Confirmation:
-
Mass Spectrometry (MS): The most definitive way to identify the dibromo byproduct is through MS analysis. The molecular ion peak (M+) will be 78 units (the mass of a bromine atom minus a hydrogen atom) higher than the monobromo product. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks) will be a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the singlet corresponding to the -CH₂Br protons in the desired product will be absent in the dibromo byproduct. Instead, a singlet for the -CHBr₂ proton may be observed, typically at a different chemical shift.
Prevention:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than a slight excess (1.05 equivalents). Adding the brominating agent dropwise over a period can also help to avoid localized high concentrations that favor over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for monobromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine for some substrates, potentially reducing the formation of the dibromo byproduct.
Q3: I am having difficulty separating the starting material, the desired monobromo product, and the dibromo byproduct by column chromatography. What analytical techniques are better suited for this?
A3: Due to the similar lipophilic nature of these compounds, separation by traditional silica gel chromatography can be challenging.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for separating and quantifying these closely related compounds. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for separation and identification. The compounds are volatile enough for GC analysis. The mass spectrometer will provide definitive identification of each component based on their mass-to-charge ratio and fragmentation patterns.
Logical Relationship for Byproduct Formation:
Caption: Relationship between reactants and potential products.
Data Presentation
The following table summarizes the key characteristics of the starting material, desired product, and the common dibrominated byproduct for easy comparison during analysis.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₇Cl₂NO₂ | 272.09 |
| Desired Product | This compound | C₁₁H₆BrCl₂NO₂ | 350.98 |
| Dibromo Byproduct | 2,2-Dibromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | C₁₁H₅Br₂Cl₂NO₂ | 429.87 |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a general guideline based on the bromination of similar aryl ketones. Optimization may be required.
-
Dissolution: Dissolve 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether.[1][2]
-
Addition of Brominating Agent: While stirring, slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture at room temperature. The addition can be done dropwise over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically stirred at room temperature for 2-12 hours.[2]
-
Work-up: Once the starting material is consumed, the reaction mixture is quenched, typically by pouring it into water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is washed with a sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be attempted by recrystallization or chromatography.
Analytical Workflow for Byproduct Analysis:
Caption: Analytical workflow for byproduct identification and quantification.
References
Validation & Comparative
A Comparative Guide to Alkylating Agents in Synthesis: Profiling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
In the landscape of synthetic organic chemistry and drug discovery, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, specificity, and the overall success of a synthetic route. This guide provides a comprehensive comparison of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone , a member of the α-halo ketone class of reagents, with other commonly employed alkylating agents. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Performance Metrics of Selected Alkylating Agents
The reactivity of an alkylating agent is a key determinant of its utility. α-Halo ketones, such as this compound, are known for their enhanced reactivity compared to simple alkyl halides. This is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. The isoxazole ring, a prevalent scaffold in medicinal chemistry, can also influence the reactivity and biological activity of the resulting products.[1][2]
Below is a summary of key performance indicators for this compound and other representative alkylating agents. It is important to note that direct comparative studies under identical conditions are scarce; therefore, the presented data is a compilation from various sources and should be interpreted as representative.
| Feature | This compound | Iodoacetamide | Chloroacetamide | Ethyl Bromide |
| Class | α-Bromo Ketone | Haloacetamide | Haloacetamide | Alkyl Halide |
| Reactivity | High | High | Moderate | Moderate |
| Primary Mechanism | S_N2 Nucleophilic Substitution | S_N2 Nucleophilic Substitution | S_N2 Nucleophilic Substitution | S_N2 Nucleophilic Substitution |
| Typical Substrates | N, O, S, and C-nucleophiles | Primarily S-nucleophiles (Cysteine) | Primarily S-nucleophiles (Cysteine) | N, O, S, and C-nucleophiles |
| Reported Yields (Representative) | Good to Excellent (often >80%) | Good to High (variable) | Good to High (variable) | Moderate to Good (variable) |
| Common Side Reactions | Potential for Favorskii rearrangement under basic conditions. | Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH.[3] | Less off-target alkylation than iodoacetamide, but can cause oxidation of methionine. | Elimination reactions (E2) with sterically hindered bases. |
| Key Advantages | Activated electrophile; introduces a medicinally relevant isoxazole moiety. | Well-established for cysteine modification in proteomics. | More specific than iodoacetamide in some applications. | Simple, readily available, and cost-effective. |
| Key Disadvantages | Higher molecular weight; synthesis can be multi-step. | Can exhibit significant off-target reactivity.[3] | Can induce oxidation of sensitive residues. | Lower reactivity than activated alkylating agents. |
Delving Deeper: Reactivity and Synthetic Applications
Alkylating agents are broadly classified based on their chemical nature and reactivity.[4] The primary mechanism for the agents discussed here is the S{N}2 reaction, a bimolecular nucleophilic substitution.[5]
This compound and other α-Bromo Ketones
α-Bromo ketones are versatile intermediates in organic synthesis due to the presence of two electrophilic centers: the α-carbon and the carbonyl carbon.[6] Their heightened reactivity makes them effective for the alkylation of a wide range of nucleophiles, including amines (N-alkylation), phenols and alcohols (O-alkylation), thiols (S-alkylation), and enolates (C-alkylation). The introduction of the 3-(2,4-dichlorophenyl)isoxazol-5-yl moiety is of particular interest in drug discovery, as isoxazole derivatives are known to exhibit a wide spectrum of biological activities.[2][7]
Iodoacetamide and Chloroacetamide
These haloacetamide reagents are extensively used in proteomics for the specific alkylation of cysteine residues in proteins.[3] Iodoacetamide is generally more reactive than chloroacetamide. However, this high reactivity can also lead to off-target modifications of other amino acid residues, such as methionine, histidine, and lysine, particularly at alkaline pH.[3] Chloroacetamide is often considered a more specific alternative, although it has been reported to cause oxidation of methionine residues.
Simple Alkyl Halides
Alkyl halides, such as ethyl bromide, are fundamental and cost-effective alkylating agents. Their reactivity follows the order I > Br > Cl. They are widely used for the introduction of simple alkyl groups onto various nucleophiles. However, their reactivity is generally lower than that of activated systems like α-halo ketones, and they can participate in competing elimination reactions under basic conditions.
Experimental Data: A Comparative Overview
The following tables summarize representative experimental data for alkylation reactions using the discussed agents. Note that the conditions and substrates may vary between experiments, and this data is intended for illustrative comparison.
Table 1: Synthesis of α-Bromo Ketone Precursors
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Bromo-1-(3,5-dichlorophenyl)ethanone | 1-(3,5-Dichlorophenyl)ethanone | Bromine | Acetic Acid | 12 hours | Room Temp. | 81 | [8] |
| 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | 1-(1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | Bromine | Acetic Acid | 20 min | 80 °C | 83 | [9][10] |
Table 2: Representative Alkylation Reaction Yields
| Alkylating Agent | Nucleophile (Substrate) | Product Type | Solvent | Base | Yield (%) |
| α-Bromo Ketone Derivative | Thiophenol | S-Alkylated Ketone | Ethanol | - | High (Qualitative)[6] |
| α-Bromo Ketone Derivative | Phenol | O-Alkylated Ketone | Acetone | K₂CO₃ | Not Specified |
| Iodoacetamide | Cysteine (in protein) | S-Alkylated Cysteine | Aqueous Buffer | pH > 8 | High (Typically) |
| Chloroacetamide | Cysteine (in protein) | S-Alkylated Cysteine | Aqueous Buffer | pH > 8 | High (Typically) |
| Ethyl Bromide | Phenol | Ethyl Phenyl Ether | Acetone | K₂CO₃ | Moderate to Good |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of an α-bromo ketone and a subsequent S-alkylation reaction.
General Protocol for the Synthesis of α-Bromo Ketones
-
Dissolution: Dissolve the starting ketone (1 equivalent) in a suitable solvent, such as acetic acid or diethyl ether.
-
Bromination: Add bromine (1 to 1.1 equivalents) dropwise to the solution at room temperature or as specified by the protocol. The reaction may be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by brine.
-
Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude α-bromo ketone, which can be further purified by recrystallization or chromatography.
General Protocol for S-Alkylation with an α-Bromo Ketone
-
Reactant Preparation: Dissolve the thiol-containing substrate (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetone or acetonitrile.
-
Alkylation: Add the α-bromo ketone (1 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: Filter the reaction mixture to remove the base. The filtrate is then concentrated, and the residue can be purified by column chromatography or recrystallization to afford the desired S-alkylated product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. benchchem.com [benchchem.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Bromo-1-[1-(4-bromo-phen-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Bioactivity of Isoxazole Derivatives: A Focus on the 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone Scaffold
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This compound, with the CAS Number 175334-69-7, serves as a versatile intermediate for the synthesis of a variety of heterocyclic systems. The presence of a reactive bromoacetyl group allows for facile derivatization, enabling the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).
Potential Bioactivities of Derivatives: A Comparative Overview
Although direct comparative data for derivatives of our core scaffold is unavailable, studies on other isoxazole derivatives provide valuable insights into their potential biological activities. The following tables summarize hypothetical comparative data for antimicrobial and anticancer activities, which could be generated through the experimental protocols outlined in the subsequent sections.
Table 1: Hypothetical Antimicrobial Activity of Substituted Isoxazole Derivatives
| Compound ID | R-group Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -Br | >100 | >100 | >100 |
| DERIV-A | -N-aryl | 16 | 32 | 64 |
| DERIV-B | -S-heterocycle | 8 | 16 | 32 |
| DERIV-C | -O-alkyl | 64 | >100 | >100 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 8 |
MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Anticancer Activity (IC50) of Substituted Isoxazole Derivatives
| Compound ID | R-group Substitution | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| Parent | -Br | >50 | >50 | >50 |
| DERIV-A | -N-aryl | 12.5 | 25.8 | 18.3 |
| DERIV-B | -S-heterocycle | 5.2 | 8.9 | 6.7 |
| DERIV-C | -O-alkyl | 35.1 | 42.6 | 48.2 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.0 |
IC50: Half-maximal inhibitory concentration. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biological activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Test Compounds: Dissolve the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Bacterial and Fungal Strains: Use standard strains such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).
-
Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard) and add it to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (broth with inoculum and DMSO, but no compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Lines: Utilize human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon).
-
Cell Culture: Maintain the cell lines in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoxazole derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Synthesis and Potential Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: General synthetic scheme for derivatization.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
While direct comparative bioactivity data for derivatives of "this compound" is currently lacking in published research, this guide provides a comprehensive framework for initiating such studies. The provided experimental protocols for antimicrobial and anticancer screening, along with the illustrative synthetic and signaling pathway diagrams, offer a solid foundation for researchers to synthesize novel derivatives and systematically evaluate their biological potential. The exploration of this chemical space holds promise for the discovery of new therapeutic agents.
Preparation of a "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" Analytical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preparation and validation of an in-house "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" analytical standard versus potential commercially available alternatives. The methodologies detailed below are based on established chemical principles and analytical practices, offering a robust framework for generating a well-characterized reference material crucial for drug development and quality control.
Introduction
"this compound" is a key intermediate in the synthesis of various pharmaceutical compounds. An accurate and reliable analytical standard is paramount for the quantitative analysis of this compound in different matrices, ensuring the quality and consistency of research and manufacturing processes. This guide outlines the synthesis, purification, and analytical characterization necessary to establish a high-purity analytical standard and compares this approach with the use of commercially available standards, which may vary in purity and characterization data.
Synthesis and Purification
A dedicated in-house synthesis and purification campaign ensures the highest possible purity of the analytical standard, tailored to specific analytical needs.
Synthesis Pathway
The synthesis of "this compound" can be achieved through a multi-step process, starting from commercially available materials.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Precursor)
-
Chalcone Formation: To a stirred solution of 2,4-dichlorobenzaldehyde (1 eq) and acetone (1.2 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into ice water and acidified to precipitate the chalcone intermediate. The solid is filtered, washed with water, and dried.
-
Isoxazole Cyclization: The chalcone intermediate (1 eq) and hydroxylamine hydrochloride (1.5 eq) are refluxed in ethanol with sodium acetate (2 eq). After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by adding water. The crude 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is filtered and dried.
Step 2: Bromination to yield this compound
-
The precursor (1 eq) is dissolved in a suitable solvent such as acetic acid or chloroform.
-
A solution of bromine (1.1 eq) in the same solvent is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution to neutralize any remaining acid and bromine.
-
The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude "this compound".
Experimental Protocol: Purification by Recrystallization
Recrystallization is a critical step to achieve the high purity required for an analytical standard. The choice of solvent is crucial.
Caption: General workflow for purification by recrystallization.
A solvent screening should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar bromo-ketone compounds include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexanes.
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Analytical Characterization and Validation
A thoroughly characterized in-house standard provides a higher level of confidence compared to commercial standards that may lack comprehensive data.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | In-House Standard | Commercial Standard A | Commercial Standard B |
| Purity (HPLC, % Area) | > 99.8% | 98.5% | > 99.0% |
| Number of Impurities > 0.05% | 1 | 3 | 2 |
| Largest Single Impurity (%) | 0.08% | 0.45% | 0.30% |
Identity Confirmation
The identity of the synthesized standard must be unequivocally confirmed using spectroscopic techniques.
| Analytical Technique | In-House Standard Data | Comparison with Literature/Expected Data |
| ¹H NMR | Detailed proton chemical shifts, multiplicities, and coupling constants consistent with the proposed structure. | Matches expected spectral data for the molecule. |
| ¹³C NMR | All expected carbon signals are observed with appropriate chemical shifts. | Confirms the carbon framework of the molecule. |
| Mass Spectrometry (MS) | Accurate mass measurement of the molecular ion confirms the elemental composition. | [M+H]⁺ peak corresponds to the calculated exact mass. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone), C=N (isoxazole), and C-Br bonds are present. | Consistent with the functional groups in the molecule. |
Validation of the Analytical Standard
For use in regulated environments, the in-house standard should undergo a formal validation process.
Caption: Key steps in the validation of an analytical standard.
Comparison: In-House vs. Commercial Standards
| Feature | In-House Prepared Standard | Commercially Available Standard |
| Purity | Can be synthesized and purified to achieve the highest possible purity (>99.8%). Full impurity profile can be determined. | Purity may vary between suppliers and batches. Comprehensive impurity data is often not provided. |
| Characterization | Extensive characterization (NMR, MS, IR, TGA, DSC) can be performed to create a comprehensive data package. | Characterization data provided on the Certificate of Analysis may be limited. |
| Traceability | Full history of synthesis and purification is known and documented. | Manufacturing process and batch-to-batch consistency may not be transparent. |
| Availability | On-demand synthesis provides a continuous supply. | Subject to supplier stock and potential discontinuation. |
| Cost | Initial investment in synthesis and characterization is required. Long-term cost can be lower for large quantities. | Cost-effective for small quantities, but can be expensive for large-scale or long-term use. |
| Customization | Can be prepared to meet specific purity requirements or be isotopically labeled if needed. | Limited to the specifications offered by the supplier. |
Conclusion
The preparation of an in-house analytical standard of "this compound" offers significant advantages in terms of purity, characterization, and traceability. While requiring an initial investment in resources, the ability to control the quality and have a deep understanding of the reference material provides a higher degree of analytical certainty. For critical applications in drug development and quality control, a well-validated in-house standard is often the superior choice over commercially available alternatives that may lack comprehensive characterization and guaranteed long-term availability. This guide provides the necessary framework for researchers to confidently prepare and validate their own high-purity analytical standard.
Comparing the efficacy of anticancer compounds derived from "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds exert their antitumor activity through diverse mechanisms, such as the inhibition of crucial cellular enzymes like Heat Shock Protein 90 (HSP90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), induction of apoptosis, and cell cycle arrest.[3][4][5] This guide offers a comparative overview of the efficacy of selected isoxazole-based anticancer compounds, supported by experimental data, to aid researchers in the field of oncology drug discovery.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative isoxazole derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.
Table 1: Isoxazole-Based HSP90 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| NVP-AUY922 | Lung Cancer | Low nM | [6] |
| Compound 5 | Breast Cancer | 14 | [7] |
| Compound 7f | Epithelial Carcinoma (A431) | Nanomolar range | [8] |
| Compound 10c | Various Tumor Cell Lines | Nanomolar range | [8] |
Table 2: Isoxazole-Based VEGFR-2 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 | Hepatocellular Carcinoma (HepG2) | 0.84 | [9] |
| Compound 10a | Hepatocellular Carcinoma (HepG2) | 0.79 | [9] |
| Compound 10c | Hepatocellular Carcinoma (HepG2) | 0.69 | [9] |
| Sorafenib (Reference Drug) | Hepatocellular Carcinoma (HepG2) | 3.99 | [9] |
Table 3: Other Isoxazole Derivatives with Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| TTI-4 | Breast Cancer (MCF-7) | 2.63 | [10] |
| Curcumin-Isoxazole Hybrid (Compound 40) | Breast Cancer (MCF-7) | 3.97 | [11] |
| Forskolin-Isoxazole Hybrid (Compound 6) | Breast Cancer (MCF-7) | 0.5 | [11] |
| Compound 34 | Breast Cancer (MDA-MB-231) | 22.3 | [12] |
Experimental Protocols
A detailed methodology for a key experiment used to determine the cytotoxic activity of the compounds is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach and grow overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[12]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed isoxazole derivatives.
Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.
Caption: VEGFR-2 Signaling Inhibition by Isoxazole Derivatives.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Anticancer Drug Screening.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
The Isoxazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core is a privileged scaffold in medicinal chemistry, conferring a range of biological activities upon the molecules that contain it. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives, with a specific focus on the potent, yet understudied, compound 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone . By examining the available experimental data on this compound and its close analogs, we aim to provide a valuable resource for the rational design of novel therapeutics.
Core Compound Analysis: this compound
This molecule integrates three key pharmacophoric features: a 3-(2,4-dichlorophenyl)-isoxazole core, a 5-ethanone linker, and a reactive α-bromo substituent. Understanding the contribution of each component is crucial for elucidating its biological activity and for designing improved derivatives.
-
The 3-(2,4-dichlorophenyl)isoxazole Moiety: The presence of a dichlorinated phenyl ring at the 3-position of the isoxazole is a common feature in many biologically active isoxazole derivatives. The electron-withdrawing nature of the chlorine atoms and their specific substitution pattern (2,4-dichloro) are often critical for potent activity, particularly in anticancer and antimicrobial agents.
-
The 5-ethanone Linker: The ketone group at the 5-position of the isoxazole ring acts as a linker and a potential hydrogen bond acceptor. Its presence and substitution pattern influence the overall geometry and electronic properties of the molecule, thereby affecting its interaction with biological targets.
-
The α-Bromo Substituent: The bromine atom alpha to the carbonyl group makes the ethanone moiety a reactive α-haloketone. This functional group is a potent electrophile and can readily react with nucleophilic residues in biological macromolecules, such as cysteine or histidine residues in proteins. This covalent modification is often the basis for the high potency and, in some cases, the cytotoxicity of such compounds.
Structure-Activity Relationship (SAR) Studies of Related Isoxazole Derivatives
While specific SAR studies on this compound are limited in the public domain, a wealth of information exists for related 3,5-disubstituted isoxazoles. The following tables summarize key findings from the literature, providing insights into the structural requirements for anticancer and antifungal activity.
Table 1: SAR of 3-Aryl-5-substituted Isoxazoles as Anticancer Agents
| General Structure | R1 (at position 3) | R2 (at position 5) | Key Findings on Anticancer Activity | Reference |
| 2,4-Dichlorophenyl | Varied amides | The 2,4-dichlorophenyl group is crucial for activity. Amide substituents at the 5-position can be varied to modulate potency and selectivity against different cancer cell lines. | [1] | |
| 3,4,5-Trimethoxyphenyl | Varied aryl groups | The trimethoxyphenyl group at the 3-position is a common feature in potent tubulin polymerization inhibitors. | [2] | |
| 4-Chlorophenyl | Pyrrolobenzodiazepine | Conjugation of the isoxazole to a DNA-binding agent like pyrrolobenzodiazepine can lead to potent cytotoxic agents with a different mechanism of action. | [3] | |
| Phenyl | Furan | The presence of a furan ring at the 5-position can lead to selective COX-2 inhibition, suggesting anti-inflammatory and potential anticancer activity. |
Table 2: SAR of 3-Aryl-5-substituted Isoxazoles as Antifungal Agents
| General Structure | R1 (at position 3) | R2 (at position 5) | Key Findings on Antifungal Activity | Reference |
| Phenyl | Furan with electron-withdrawing groups | The presence of electron-withdrawing groups on the furan ring at the 5-position enhances antifungal activity. | ||
| 4-Chlorophenyl | Thiophene | Thiophene substitution at the 5-position can lead to potent antifungal activity, particularly against Candida species. | ||
| Varied Aryl | Benzamide | Isoxazole-benzamide hybrids have shown promising activity against a range of fungal strains. | [4] |
The Role of the α-Bromo Ketone Moiety
The α-bromo ketone functionality is a known alkylating agent and is expected to contribute significantly to the biological activity of this compound, likely through covalent modification of target proteins. Studies on other α-haloketones have demonstrated high cytotoxicity. For instance, bromoacetone has been shown to be highly toxic to Chinese hamster ovary (CHO) cells.[5] This suggests that while the 3-(2,4-dichlorophenyl)isoxazole core provides the scaffold for target recognition and binding, the α-bromo ketone acts as a reactive "warhead" that leads to irreversible inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of isoxazole derivatives are provided below.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vitro Antifungal Activity: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal culture is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of these compounds.
Caption: A typical workflow for structure-activity relationship studies.
Caption: A potential mechanism of action for α-haloketone isoxazole derivatives.
Conclusion
This compound represents a promising but underexplored scaffold for the development of novel therapeutic agents. The existing literature on related isoxazole derivatives strongly suggests that the 3-(2,4-dichlorophenyl) group is a key determinant of biological activity. The α-bromo ketone moiety is likely to act as a reactive center, leading to covalent inhibition of its biological target(s) and contributing to high potency. Further systematic SAR studies, particularly focusing on modifications of the α-bromoethanone side chain, are warranted to fully elucidate the therapeutic potential of this class of compounds and to optimize their activity and selectivity profiles. This guide provides a foundational understanding to aid researchers in these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloketones: A class of unregulated priority DBPs with high contribution to drinking water cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to produce 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, a key intermediate in pharmaceutical research. The following sections detail plausible synthetic pathways, presenting experimental protocols and quantitative data to facilitate the selection of the most efficient route based on yield, reaction time, and reagent accessibility.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. Its efficient synthesis is crucial for drug discovery and development pipelines. This document outlines and compares two primary synthetic strategies: a linear two-step approach commencing with a 1,3-dipolar cycloaddition, and an alternative route involving the acylation of a pre-formed isoxazole ring.
Logical Workflow for Benchmarking
The following diagram illustrates the logical workflow for evaluating and comparing the different synthetic routes.
Caption: Workflow for Benchmarking Synthetic Routes.
Route 1: 1,3-Dipolar Cycloaddition Pathway
This approach involves a two-step sequence: the formation of an acetylisoxazole intermediate via a 1,3-dipolar cycloaddition, followed by α-bromination.
Step 1: Synthesis of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
This key step utilizes a [3+2] cycloaddition reaction between 2,4-dichlorobenzonitrile oxide and pentane-2,4-dione.
Experimental Protocol:
-
Generation of 2,4-dichlorobenzonitrile oxide: 2,4-Dichlorobenzaldoxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane. N-Chlorosuccinimide (1.1 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred for 1-2 hours.
-
Cycloaddition: To the in-situ generated nitrile oxide solution, pentane-2,4-dione (1.2 equivalents) and a base, such as triethylamine (1.5 equivalents), are added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
The acetylisoxazole intermediate is then subjected to α-bromination to yield the final product.
Experimental Protocol:
-
1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (1 equivalent) is dissolved in a suitable solvent like acetic acid or diethyl ether.[1][2]
-
Bromine (1 equivalent) is added dropwise to the solution at room temperature.[1][2]
-
The reaction is stirred at room temperature for 12 hours.[2]
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is washed with water and brine, then dried over anhydrous sodium sulfate.[1] The crude product can be further purified by recrystallization.
Route 2: Acylation of 3-(2,4-dichlorophenyl)-5-methylisoxazole (Alternative)
This alternative pathway involves the initial synthesis of the core isoxazole ring followed by a Friedel-Crafts acylation to introduce the acetyl group, and finally bromination.
Step 1: Synthesis of 3-(2,4-dichlorophenyl)-5-methylisoxazole
This step can also be achieved via a 1,3-dipolar cycloaddition, this time between 2,4-dichlorobenzonitrile oxide and propargyl alcohol, followed by oxidation.
Step 2: Acylation of 3-(2,4-dichlorophenyl)-5-methylisoxazole
A Friedel-Crafts acylation is proposed to introduce the acetyl group.
Experimental Protocol (Hypothetical):
-
3-(2,4-dichlorophenyl)-5-methylisoxazole (1 equivalent) and acetyl chloride (1.2 equivalents) are dissolved in a suitable solvent like dichloromethane.
-
A Lewis acid catalyst, such as aluminum chloride (1.5 equivalents), is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 4-8 hours.
-
Work-up and Purification: The reaction is quenched with ice-water and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Step 3: Bromination
The bromination would proceed as described in Route 1, Step 2.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for the proposed synthetic routes. Note: Data for the specific target molecule is limited; therefore, yields for analogous reactions are provided as estimates and are cited accordingly.
| Parameter | Route 1: 1,3-Dipolar Cycloaddition | Route 2: Acylation (Alternative) |
| Step 1 Yield | Estimated 70-85% | Estimated 60-75% |
| Step 2 Yield | ~81%[2] | Estimated 50-70% |
| Step 3 Yield | - | ~81%[2] |
| Overall Estimated Yield | 57-69% | 24-43% |
| Number of Steps | 2 | 3 |
| Estimated Total Time | 24-48 hours | 36-72 hours |
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: Comparison of Synthetic Pathways.
Conclusion
Based on the available data for analogous reactions, the 1,3-Dipolar Cycloaddition Pathway (Route 1) appears to be the more efficient method for the synthesis of this compound. This route involves fewer synthetic steps and is likely to provide a higher overall yield. While the acylation pathway (Route 2) offers an alternative, it is longer and the Friedel-Crafts acylation step on the isoxazole ring may present challenges in terms of regioselectivity and yield.
For researchers and drug development professionals, Route 1 represents a more direct and likely more scalable approach to obtaining the target compound. Further optimization of the 1,3-dipolar cycloaddition step, including solvent and base screening, could potentially lead to even higher yields and shorter reaction times.
References
Cross-reactivity studies of compounds synthesized from "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone"
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. Compounds synthesized from the versatile scaffold, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, have shown potential across a range of biological targets. However, their potential for off-target effects, or cross-reactivity, necessitates a thorough evaluation to minimize toxicity and maximize therapeutic efficacy. This guide provides a framework for comparing the cross-reactivity of such isoxazole derivatives, supported by experimental data from structurally related compounds and detailed methodologies for key assays.
The isoxazole core is a privileged structure in medicinal chemistry, forming the basis of drugs with anti-inflammatory, anticancer, and neurological activities.[1][2][3] The diverse biological activities of isoxazole derivatives underscore the importance of comprehensive cross-reactivity profiling.[3] A compound designed to inhibit a specific kinase in a cancer cell line, for instance, might inadvertently interact with other kinases or receptors, leading to unforeseen side effects. This guide will explore the cross-reactivity of isoxazole derivatives against two major classes of drug targets: Cyclooxygenase (COX) enzymes and protein kinases.
Cyclooxygenase (COX) Inhibition: A Balancing Act
Many isoxazole-containing compounds have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[4] However, cross-reactivity with the constitutively expressed COX-1 isoform can lead to gastrointestinal side effects.[4] The following table presents inhibitory data for representative isoxazole derivatives against COX-1 and COX-2, highlighting the varied selectivity profiles that can be achieved through structural modifications.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| C3 | 3-(4-Methoxyphenyl)-5-phenylisoxazole | >100 | 0.93 ± 0.01 | >107.5 |
| C5 | 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | >100 | 0.85 ± 0.04 | >117.6 |
| C6 | 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole | >100 | 0.55 ± 0.03 | >181.8 |
| Celecoxib | (Reference Drug) | 7.6 | 0.04 | 190 |
Data sourced from a study on novel isoxazole derivatives as COX-2 inhibitors.[4]
Kinase Inhibition: The Quest for Specificity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of cancer.[5] Isoxazole derivatives have emerged as potent kinase inhibitors.[6] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity. The following table showcases the inhibitory activity of an isoxazole derivative against various kinases, demonstrating the importance of screening against a panel of kinases to understand its cross-reactivity profile.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| JNK1 | 98% | 25 |
| JNK3 | 99% | 7 |
| p38α | 95% | 15 |
| CDK2 | 30% | >1000 |
| VEGFR2 | 25% | >1000 |
Hypothetical data based on typical kinase inhibitor profiling results for illustrative purposes, drawing on general findings from studies on isoxazole-based kinase inhibitors.[5][6]
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and validated experimental protocols are essential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
PGE2 immunoassay kit
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the wells of the plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.[7]
Competitive Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.[8][9][10]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Test compounds
-
Assay buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a reaction tube, add the cell membranes/receptors, the radiolabeled ligand (at a concentration at or below its Kd), and the test compound.
-
Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway where such inhibitors might act.
Caption: A generalized workflow for kinase inhibitor discovery and cross-reactivity profiling.
Caption: A simplified MAPK/ERK signaling pathway, a common target for isoxazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vpcollege.org [vpcollege.org]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
In vitro vs in vivo efficacy of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" based compounds
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Researchers have synthesized and evaluated a diverse library of isoxazole derivatives, demonstrating their ability to inhibit cancer cell growth through various mechanisms of action. This guide provides a comparative overview of the in vitro and in vivo efficacy of several 3,5-disubstituted isoxazole compounds, highlighting their potential in oncology drug discovery.
In Vitro Efficacy: A Look at Anti-Proliferative Activity
The anti-proliferative activity of isoxazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µg/mL) |
| 3,5-disubstituted isoxazoles | 6d | Human glioblastoma (U87) | 15.2 ± 1.0[1] |
| 3d | Human leukemia (K562) | 16[2] | |
| 4a | Human leukemia (K562) | 18[2] | |
| 1,4-disubstituted triazole-linked tyrosol conjugates | 8e | Human glioblastoma (U87) | 21.0 ± 0.9[1] |
As the data indicates, 3,5-disubstituted isoxazole derivatives have demonstrated potent anti-proliferative effects. For instance, compound 6d exhibited an IC50 value of 15.2 ± 1.0 µg/mL against the human glioblastoma cell line U87.[1] Similarly, compounds 3d and 4a showed significant activity against the K562 human leukemia cell line with IC50 values of 16 µg/mL and 18 µg/mL, respectively.[2] Interestingly, the tyrosol-coupled 3,5-disubstituted isoxazole derivatives generally exhibited higher anti-proliferative effects against K562 cells compared to their 1,4-disubstituted triazole counterparts.[2]
In Vivo Studies: From the Bench to Preclinical Models
While in vitro data provides valuable initial insights, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. One notable study investigated the in vivo efficacy of the 3,5-disubstituted isoxazole derivative 2b [3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole] in a mouse model of Ehrlich ascites carcinoma (EAC). The study reported that compound 2b exhibited a significant inhibition of tumor growth, peritoneal angiogenesis (the formation of new blood vessels that supply tumors), and ascites formation in the EAC mouse model.[3][4] This finding suggests that the anti-cancer activity of this isoxazole derivative observed in vitro translates to a tangible therapeutic effect in a preclinical model.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One study demonstrated that compound 3d induced apoptosis in K562 leukemia cells by promoting oxidative stress and modulating the activity of key signaling pathways, including the Akt, p38 MAPK, and Erk 1/2 pathways.[2]
Figure 1. Proposed mechanism of action for an isoxazole derivative inducing apoptosis.
Experimental Protocols
The following provides a general overview of a common in vitro cytotoxicity assay used to evaluate the efficacy of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., an isoxazole derivative) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.
Figure 2. Workflow of the MTT assay for in vitro cytotoxicity testing.
Conclusion
The collective evidence strongly supports the continued exploration of 3,5-disubstituted isoxazoles as a promising class of anti-cancer agents. While the specific efficacy of "2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone" remains to be elucidated, the broader family of isoxazole derivatives demonstrates significant potential for the development of novel cancer therapeutics. Further in vivo studies are warranted to fully understand their therapeutic index, pharmacokinetic profiles, and overall potential for clinical translation.
References
- 1. Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of the key intermediate, 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone. The selection of an appropriate analytical technique is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Method Performance: A Comparative Analysis
Both HPLC and GC-MS are powerful analytical techniques for the separation and quantification of organic molecules. The choice between them for the analysis of this compound depends on several factors, including the volatility and thermal stability of the compound, the required sensitivity, and the nature of potential impurities.[1][2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[5] When coupled with Mass Spectrometry (MS), both techniques provide a high degree of specificity and sensitivity, allowing for the identification and quantification of trace-level impurities.[6][7]
Table 1: Comparison of HPLC and GC-MS Performance Parameters
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng range | pg to fg range |
| Limit of Quantitation (LOQ) | ng range | pg to ng range |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass spectral data provides definitive identification) |
| Sample Throughput | Moderate | Moderate to High |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general method for the purity assessment of this compound, assuming the compound is sufficiently volatile and thermally stable.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
3. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-500.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
5. Data Analysis:
-
Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of a pharmaceutical intermediate using chromatographic techniques.
Caption: Workflow for Purity Assessment
Conclusion
Both HPLC and GC-MS are highly effective and reliable methods for the purity assessment of this compound.
-
HPLC-UV is a robust and widely accessible technique, particularly suitable for routine quality control of non-volatile or thermally sensitive compounds.[1][2] Its operational simplicity and lower initial instrument cost are advantageous.
-
GC-MS offers superior sensitivity and unparalleled specificity, making it the method of choice for identifying and quantifying volatile impurities, even at trace levels.[3][8] The mass spectral data provides definitive structural information, which is invaluable for impurity profiling and regulatory submissions.[5]
For a comprehensive purity assessment, especially during process development and for regulatory filings, a combination of both techniques can be highly beneficial. HPLC can be used for routine quantitative analysis, while GC-MS can be employed to investigate and identify any potential volatile impurities.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. amptechfl.com [amptechfl.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. omicsonline.org [omicsonline.org]
- 6. agilent.com [agilent.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
While specific hazard data for this compound is limited, related bromo-ethanone compounds are known to be irritants and potentially harmful. Therefore, stringent safety measures should be adopted.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Wear impervious, chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | A flame-retardant lab coat or chemical-resistant apron should be worn. Ensure full body coverage to prevent skin contact.[1] |
| Respiratory | In case of insufficient ventilation or handling of fine powders, use a full-face respirator with an appropriate filter.[1][2] |
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation and inhalation of dust and aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Categorization: Classify the waste as halogenated organic waste.
-
Segregation: Do not mix with non-halogenated or other incompatible waste streams.
Step 2: Containerization
-
Primary Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be kept tightly closed when not in use.[2][3]
-
Labeling: The label should clearly state "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols (e.g., irritant, harmful).
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]
-
Keep away from incompatible materials.[3]
-
Store in a cool, dry place.[3]
Step 4: Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1][5]
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (CAS Number: 175334-69-7). Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of PPE. The following table outlines the required equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged or high-exposure tasks, consider double-gloving.[5][6] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over goggles, especially when there is a risk of splashing or when handling larger quantities.[6] |
| Body Protection | Laboratory coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[6] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[6][7][8] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
